2-Acetamido-5-bromoisonicotinic acid
Description
Properties
IUPAC Name |
2-acetamido-5-bromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSCTBEWDBHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428414 | |
| Record name | 2-Acetamido-5-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-03-3 | |
| Record name | 2-Acetamido-5-bromoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-Acetamido-5-bromoisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Acetamido-5-bromoisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these properties. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule.
Core Physicochemical Data
The quantitative physicochemical properties of this compound (CAS No. 871269-03-3) are summarized in the table below. These values represent key descriptors of the molecule's physical and chemical behavior.
| Property | Value | Unit |
| Molecular Formula | C₈H₇BrN₂O₃ | - |
| Molecular Weight | 259.06 | g/mol |
| Melting Point | 258-262 | °C |
| Boiling Point | 569.9 | °C at 760 mmHg |
| Density | 1.793 | g/cm³ |
| Flash Point | 298.4 | °C |
| Refractive Index | 1.658 | - |
| pKa | Not explicitly found, but related compounds suggest acidic nature. | - |
| LogP | 1.57370 | - |
| Polar Surface Area (PSA) | 79.29 | Ų |
Experimental Protocols
The following sections detail standardized laboratory methodologies for the determination of the key physicochemical properties of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath (oil or a metal block).
-
The sample is heated at a steady rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point. For high accuracy, a slow heating rate of 1-2°C per minute is recommended near the expected melting point.
Determination of Boiling Point (for high-boiling solids)
While this compound is a solid at room temperature, its boiling point is a calculated value. The experimental determination for such a high-boiling compound would require specialized equipment to prevent decomposition. The general principle for determining the boiling point of a liquid is as follows:
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling point oil)
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in the bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
A known mass of this compound (e.g., 10 mg) is placed into a test tube.
-
A small, measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
Visual observation is used to determine if the solid has dissolved.
-
If dissolved, more solute is added until saturation is reached. If not, more solvent is added incrementally. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, this can be determined by titration.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A precisely weighed sample of the acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
-
The initial pH of the solution is recorded.
-
The standardized base is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded.
-
A titration curve is generated by plotting pH versus the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized).
Determination of the Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is a key indicator of a drug's lipophilicity.
Apparatus:
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure (Shake-Flask Method):
-
A solution of this compound of known concentration is prepared in either water or octanol.
-
Equal volumes of pre-saturated octanol and water are added to a separatory funnel.
-
A known amount of the compound is added.
-
The funnel is shaken vigorously to allow for partitioning between the two phases and then allowed to stand for the layers to separate.
-
The concentration of the compound in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel solid organic compound.
Unveiling 2-Acetamido-5-bromoisonicotinic Acid: A Technical Primer for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of 2-Acetamido-5-bromoisonicotinic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry. Given the limited publicly available data specific to this compound, this document leverages information on the closely related and extensively studied 5-bromonicotinic acid to infer potential synthetic methodologies, biological activities, and mechanisms of action. This guide aims to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics.
Core Chemical and Physical Data
The fundamental properties of this compound are crucial for its application in research and development. The table below summarizes its key identifiers and physicochemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 871269-03-3 | [1][2][3] |
| Molecular Formula | C8H7BrN2O3 | [1][2] |
| Molecular Weight | 259.06 g/mol | [4] |
| IUPAC Name | 2-(acetylamino)-5-bromo-4-pyridinecarboxylic acid | [3] |
| Melting Point | 258-262 °C | [4] |
| Boiling Point | 569.9 °C at 760 mmHg | [4] |
| Flash Point | 298.4 °C | [4] |
| Density | 1.793 g/cm³ | [4] |
Synthetic Pathways and Derivatization Potential
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol for N-Acetylation (Hypothetical)
This generalized protocol outlines a standard procedure for the N-acetylation of an aminopyridine derivative, which could be adapted for the synthesis of this compound.
-
Reactant Preparation: Dissolve 2-Amino-5-bromoisonicotinic acid in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Introduce a molar excess (typically 1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride to the solution in a dropwise manner. If acetyl chloride is the acetylating agent, a non-nucleophilic base such as triethylamine or pyridine should be included to scavenge the hydrochloric acid byproduct.
-
Reaction Execution: Stir the mixture at ambient temperature or with gentle heating (e.g., 50-80 °C) for a duration of 1 to 6 hours. Monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product Isolation and Purification: Upon completion, allow the reaction mixture to cool. If the product precipitates, it can be collected via filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product may then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Inferred Biological Activity and Therapeutic Potential
Although specific biological data for this compound is not yet published, the broader class of bromoisonicotinic acid derivatives has shown diverse biological activities.[5] The pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs for conditions ranging from tuberculosis to cancer and diabetes.[6] The bromine atom on the pyridine ring serves as a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the generation of extensive compound libraries for high-throughput screening.[5][7]
Potential Mechanisms of Action: Insights from Related Compounds
The biological effects of many nicotinic acid derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs). For example, 5-bromonicotinic acid is thought to act on the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[8] The activation of GPR109A by agonists initiates downstream signaling cascades that are dependent on both G-proteins and β-arrestins.[8]
Caption: A simplified diagram of potential GPR109A signaling pathways.
Recommended Experimental Protocols for Biological Characterization
The following generalized protocols, based on methodologies for related compounds, can be adapted to characterize the biological activity of this compound.
GPR109A Radioligand Binding Assay
This assay can determine the binding affinity of a test compound to the GPR109A receptor.[8]
-
Membrane Preparation: Isolate cell membranes from a cell line engineered to overexpress the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Assay Incubation: In a 96-well plate, combine the prepared cell membranes, a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid), and a serial dilution of the test compound.
-
Equilibration: Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
References
- 1. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 871269-03-3 | this compound | Boroncore [boroncore.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Spectral Data of 2-Acetamido-5-bromoisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
2-Acetamido-5-bromoisonicotinic acid is a substituted pyridine derivative. The core structure consists of a pyridine ring with a carboxylic acid group at the 4-position, an acetamido group at the 2-position, and a bromine atom at the 5-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 871269-03-3 | [1] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1] |
| Molecular Weight | 259.06 g/mol | [2][3] |
| Melting Point | 258-262 °C | [2][3] |
| Boiling Point | 569.9 °C at 760 mmHg | [2] |
| Density | 1.793 g/cm³ | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [4] |
Predicted Spectral Data
Due to the absence of published experimental spectra for this compound, the following sections provide predicted data based on the known spectral behavior of its constituent functional groups.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
Table 2: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 - 10.5 | Singlet | 1H | Amide proton (-NH) |
| ~8.5 | Singlet | 1H | Pyridine ring proton (H6) |
| ~8.2 | Singlet | 1H | Pyridine ring proton (H3) |
| ~2.1 | Singlet | 3H | Acetyl group methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~168 | Amide carbonyl carbon (-C=O) |
| ~155 | Pyridine ring carbon (C2) |
| ~148 | Pyridine ring carbon (C6) |
| ~142 | Pyridine ring carbon (C4) |
| ~125 | Pyridine ring carbon (C3) |
| ~115 | Pyridine ring carbon (C5) |
| ~24 | Acetyl group methyl carbon (-CH₃) |
Predicted FT-IR Spectral Data
The FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid |
| ~3200 | Medium | N-H stretch of the amide |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch of the carboxylic acid |
| ~1680 | Strong | C=O stretch of the amide (Amide I band) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching of the pyridine ring |
| ~1550 | Medium | N-H bend of the amide (Amide II band) |
| ~1250 | Medium | C-O stretch of the carboxylic acid |
| ~850 | Medium | C-H out-of-plane bending for the substituted pyridine ring |
| Below 800 | Medium | C-Br stretch |
Predicted Mass Spectrometry Data
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺.
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Assignment |
| 259/261 | [M]⁺, Molecular ion |
| 241/243 | [M - H₂O]⁺ |
| 216/218 | [M - COOH]⁺ |
| 199/201 | [M - NHCOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral characterization of this compound.
Synthesis Protocol
A plausible synthetic route to this compound involves the bromination of 2-acetamidoisonicotinic acid.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
2-Aminoisonicotinic acid
-
Acetic anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric acid
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acetylation of 2-Aminoisonicotinic acid:
-
In a round-bottom flask, dissolve 2-aminoisonicotinic acid in pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamidoisonicotinic acid.
-
-
Bromination of 2-Acetamidoisonicotinic acid:
-
To a solution of 2-acetamidoisonicotinic acid in concentrated sulfuric acid, add N-bromosuccinimide portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes and then heat at 60 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitate formed is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
NMR Spectroscopy Protocol
dot
Caption: Experimental workflow for NMR spectroscopic analysis.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Prepare a sample by dissolving approximately 10-15 mg of this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
FT-IR Spectroscopy Protocol
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Prepare the sample using the solid-state KBr pellet method.
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure (using ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.
Conclusion
This technical guide provides a detailed structural and predicted spectral profile of this compound. The tabulated data and experimental protocols are designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. The provided workflows for synthesis and analysis offer a clear and logical guide for laboratory practice. As with any uncharacterized compound, the predicted spectral data should be confirmed by experimental analysis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility and Stability of 2-Acetamido-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Acetamido-5-bromoisonicotinic acid, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for formulation development, process optimization, and ensuring regulatory compliance. This document outlines detailed experimental protocols for solubility determination across a range of solvents and for conducting forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH). Furthermore, it details the development and validation of a stability-indicating analytical method, crucial for accurately quantifying the compound and its degradation products. All methodologies are presented to equip researchers with the necessary tools to generate reliable and reproducible data for this compound.
Introduction
This compound (CAS No. 871269-03-3) is a substituted pyridine carboxylic acid derivative. Its molecular structure, featuring an acetamido group, a bromine atom, and a carboxylic acid on a pyridine ring, suggests a complex physicochemical profile that warrants thorough investigation.
Chemical Structure:
-
IUPAC Name: 2-(acetylamino)-5-bromopyridine-4-carboxylic acid
The solubility and stability of an active pharmaceutical ingredient (API) or intermediate are critical attributes that influence its bioavailability, manufacturability, and shelf-life. A comprehensive understanding of these properties is a prerequisite for successful drug development.
Solubility Profile
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure. It is a critical parameter for developing liquid dosage forms and for predicting absorption in vivo. For this compound, its polar functional groups (carboxylic acid, amide) and the pyridine nitrogen suggest potential solubility in polar solvents, while the bromo-substituted aromatic ring may confer some solubility in organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a solute in a saturated solution that has been in equilibrium with an excess of the solid compound.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[7]
-
After the equilibration period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. For viscous solvents, centrifugation may be required to separate the solid from the liquid phase.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method.
-
Repeat the experiment in triplicate for each solvent.
Data Presentation: Solubility of this compound
The results from the solubility studies should be compiled into a clear and structured table.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| Purified Water | 25 | Data | Data | Data |
| pH 7.4 Phosphate Buffer | 25 | Data | Data | Data |
| 0.1 M HCl | 25 | Data | Data | Data |
| 0.1 M NaOH | 25 | Data | Data | Data |
| Ethanol | 25 | Data | Data | Data |
| Methanol | 25 | Data | Data | Data |
| Acetonitrile | 25 | Data | Data | Data |
| DMSO | 25 | Data | Data | Data |
| PEG 400 | 25 | Data | Data | Data |
Visualization: Solubility Determination Workflow
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in establishing its degradation pathways and intrinsic stability.[8][9] These studies are also crucial for developing and validating stability-indicating analytical methods.[10] The recommended target for degradation is typically between 5-20% to ensure that degradation products are formed at detectable levels without being so excessive that they lead to secondary, irrelevant degradants.[11][12]
Experimental Protocols: Forced Degradation Studies
The following protocols are based on ICH guidelines and common industry practices.[9][11][13] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent for these studies.
3.1.1. Acid and Base Hydrolysis
-
Objective: To evaluate stability in acidic and basic conditions.
-
Procedure:
-
Acid: Mix the stock solution with 0.1 M HCl. Store at room temperature or heat (e.g., 60 °C) for a defined period (e.g., up to 7 days, with sampling at intermediate time points).[9][14]
-
Base: Mix the stock solution with 0.1 M NaOH. Store under the same conditions as the acid hydrolysis.
-
If no degradation is observed, more strenuous conditions (e.g., 1 M HCl/NaOH, higher temperature) can be applied.[9][11]
-
At each time point, withdraw a sample and neutralize it (base for the acid sample, acid for the base sample) to stop the reaction.
-
Analyze the samples by a suitable analytical method.
-
3.1.2. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
3.1.3. Thermal Degradation
-
Objective: To investigate stability under heat stress.
-
Procedure:
-
Solid State: Place the solid powder in a controlled temperature oven (e.g., 60-80 °C).[11]
-
Solution State: Store the stock solution at the same elevated temperature.
-
Analyze samples at various time points. For solid-state samples, dissolve a known weight in a suitable solvent before analysis.
-
3.1.4. Photolytic Degradation
-
Objective: To determine stability upon exposure to light.
-
Procedure:
-
Expose both the solid compound and its solution to a light source that provides combined UV and visible output, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples after the exposure period.
-
Data Presentation: Summary of Forced Degradation Results
The results should clearly summarize the conditions and the extent of degradation.
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Control | None | - | RT | Data | Data | Data |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 | RT | Data | Data | Data |
| Thermal (Solid) | - | 48 | 80 | Data | Data | Data |
| Thermal (Solution) | - | 48 | 80 | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | - | RT | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | - | RT | Data | Data | Data |
Visualization: Forced Degradation Study Workflow
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. It must be able to separate the intact API from its degradation products, process impurities, and excipients.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19][20]
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
4.1.1. Method Development
-
Column Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Gradient Elution: Develop a gradient elution program (e.g., starting with a high aqueous percentage and increasing the organic modifier over time) to separate the polar and non-polar components.
-
Optimization: Inject the samples from the forced degradation studies. Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
4.1.2. Method Validation (as per ICH Q2(R1))
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[8][21][22]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is primarily achieved by analyzing the stressed samples and ensuring peak purity using a PDA detector.
-
Linearity: Analyze a series of solutions with known concentrations of the analyte (e.g., 5-6 concentrations) and plot the peak area response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the closeness of the test results to the true value by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) and evaluate the effect on the results to demonstrate the method's reliability during normal usage.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. Peak purity > 990. | Data |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | Data |
| Accuracy (% Recovery) | 98.0% - 102.0% | Data |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | Data |
| - Intermediate Precision | ≤ 2.0% | Data |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | Data |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | Data |
| Robustness | System suitability parameters pass under varied conditions. | Data |
Visualization: SIM Development & Validation Logic
Conclusion
This guide presents a systematic and robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely published, the detailed protocols provided herein for solubility determination via the shake-flask method, stability assessment through forced degradation studies, and the development of a stability-indicating HPLC method offer a clear path for researchers to generate the necessary data. Adherence to these methodologies will ensure the production of high-quality, reliable data essential for informed decision-making in the drug development process and for fulfilling regulatory requirements.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. jordilabs.com [jordilabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ijrpp.com [ijrpp.com]
- 15. asianjpr.com [asianjpr.com]
- 16. asianjpr.com [asianjpr.com]
- 17. scispace.com [scispace.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijpsr.com [ijpsr.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
Unveiling the Therapeutic Potential of 2-Acetamido-5-bromoisonicotinic Acid Derivatives: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel chemical entities with therapeutic promise is perpetual. This technical guide delves into the emerging potential of 2-Acetamido-5-bromoisonicotinic acid and its derivatives, a class of compounds showing promise in oncology and inflammatory diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a consolidated overview of potential therapeutic targets, supporting experimental data, and detailed methodologies for further investigation.
Core Concepts and Potential Therapeutic Arenas
Analysis of structurally related compounds, such as 5-bromonicotinic acid and 2-acetylamino-5-bromopyridine, suggests that derivatives of this compound may exhibit significant biological activity. The primary therapeutic areas of interest are oncology and anti-inflammatory applications. These hypotheses are drawn from the known biological effects of the broader pyridine and nicotinic acid derivative families, which have been shown to interact with key signaling pathways implicated in these diseases.
Identified Potential Therapeutic Targets
Based on the biological activities of analogous chemical structures, several potential therapeutic targets for this compound derivatives have been identified. These targets represent key nodes in disease-relevant signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumors require a dedicated blood supply to grow and metastasize, a process heavily reliant on VEGFR-2 signaling. Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth by cutting off its nutrient and oxygen supply. The structural similarities of this compound derivatives to known kinase inhibitors suggest that they may act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.
dot
Caption: VEGFR-2 signaling pathway and point of inhibition.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various types of cancer. It is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a well-established therapeutic approach for treating inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. The isonicotinic acid scaffold is present in some known anti-inflammatory agents, suggesting that derivatives of this compound could be developed as selective COX-2 inhibitors.
dot
Caption: COX-2 inflammatory pathway and point of inhibition.
Tubulin Polymerization
Microtubules, dynamic polymers of tubulin proteins, are essential components of the cytoskeleton and are crucial for cell division (mitosis). Disruption of microtubule dynamics is a highly effective anticancer strategy. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The pyridine ring is a feature of some known tubulin polymerization inhibitors, making this a plausible mechanism of action for this compound derivatives.
dot
Caption: Inhibition of tubulin polymerization workflow.
Quantitative Data Summary
Currently, specific quantitative data such as IC50 or Ki values for this compound and its direct derivatives are not extensively available in the public domain. The data presented below for related compounds serves as a benchmark for guiding initial screening efforts.
| Compound Class | Target | Assay Type | IC50 (µM) | Reference |
| Nicotinic Acid Derivatives | Gram-positive bacteria | MIC | 1.95 - 15.62 | [2] |
| 3-acetyl-1,3,4-oxadiazoline derivatives | Gram-positive bacteria | MIC | 7.81 - 62.5 | [2] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Pain Reduction (in vivo) | Writhing Test | 74-75% reduction at 20-50 mg/kg | [3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | K562 leukemia cells | Antiproliferative | Comparable to dasatinib | [4] |
| Non-peptide boronic acid derivative (6a) | Proteasome | In vitro inhibition | 0.1619 |
Detailed Experimental Protocols
To facilitate further research and validation of the proposed therapeutic targets, the following are detailed protocols for key in vitro assays.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test compound (serially diluted in 1x Kinase Buffer with a final DMSO concentration ≤1%)
-
Kinase-Glo® MAX Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound.
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Reaction Setup:
-
To "Test Inhibitor" wells, add 2.5 µL of the diluted test compound.
-
To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of 1x Kinase Buffer with DMSO.
-
Add 12.5 µL of the Master Mix to all wells.
-
To "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme.
-
To "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Signal Generation:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each compound concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To screen for and characterize inhibitors of human recombinant COX-2.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute and dilute reagents as per the kit manufacturer's instructions. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup:
-
Add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control) to the respective wells.
-
Add 10 µl of the celecoxib control to the inhibitor control wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the Reaction Mix to each well.
-
Add 10 µl of diluted COX-2 enzyme to all wells except the blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µl of a freshly prepared Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Determine the percent inhibition and IC50 values.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours in a humidified atmosphere at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
While direct biological data for this compound and its derivatives remains to be fully elucidated, the information gathered on structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents, particularly in the fields of oncology and inflammation. The identified potential targets—VEGFR-2, COX-2, and tubulin—offer clear starting points for screening and mechanism-of-action studies. The detailed experimental protocols provided herein are intended to empower researchers to systematically evaluate these compounds and unlock their therapeutic potential. Further investigation, particularly through the synthesis of a focused library of derivatives and their screening against these targets, is warranted to build a comprehensive understanding of their structure-activity relationships and to identify lead candidates for further development.
References
A Comprehensive Review of 2-Acetamido-5-bromoisonicotinic Acid and its Analogs: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive review of the available literature on 2-Acetamido-5-bromoisonicotinic acid and its analogs. This document summarizes the physicochemical properties, synthesis methodologies, and biological activities of this class of compounds, with a focus on providing actionable data and experimental context.
While specific experimental data for this compound is limited in the public domain, this guide extrapolates from the rich body of research on its structural analogs, particularly nicotinic acid and 5-bromonicotinic acid derivatives, to provide a foundational understanding of its potential synthesis, and biological significance.
Physicochemical Properties of this compound
Basic physicochemical data for this compound has been reported, providing a starting point for its characterization and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 871269-03-3 | [1][2] |
| Molecular Formula | C8H7BrN2O3 | [1][3] |
| Molecular Weight | 259.06 g/mol | [1] |
| Melting Point | 258-262 °C | [1][3] |
| Boiling Point | 569.9°C at 760 mmHg | [3] |
| Density | 1.793 g/cm³ | [3] |
| Flash Point | 298.4°C | [3] |
| Refractive Index | 1.658 | [3] |
| Storage Condition | Keep Cold | [3] |
Synthesis of this compound and Analogs
A general workflow for the synthesis of substituted 2-amino isonicotinic acids has been described, which could be adapted for the synthesis of the precursor to the target compound.[4]
Furthermore, a patent describes a method for preparing 5-aminopyridine derivatives which involves an acylation step followed by other transformations.[5] This suggests that the acetylation of the amino group is a standard procedure in this chemical series.
Biological Activities of Analogs
While direct biological data for this compound is scarce, its analogs have been investigated for a range of therapeutic applications.
Antibacterial Activity
Derivatives of nicotinic acid have shown promising antibacterial effects. For instance, a series of novel nicotinic acid acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited significant activity against Gram-positive bacteria.[6]
| Compound Type | Target Organism(s) | Activity Range (MIC) | Reference |
| Nicotinic Acid Acylhydrazones | Gram-positive bacteria | - | [6] |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Gram-positive bacteria | - | [6] |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on nicotinic acid derivatives have provided insights into the structural requirements for their biological activities. For example, in a study of nicotinic acid hydrazones, it was found that the acylhydrazone moiety was crucial for antibacterial activity, and cyclization into 1,3,4-oxadiazolines led to a decrease in activity.[6] While a comprehensive SAR study for 5-bromonicotinic acid analogs is not publicly available, a hypothetical SAR can be inferred based on related compounds.[4]
Induction of Systemic Acquired Resistance (SAR) in Plants
Interestingly, derivatives of isonicotinic acid have been identified as potent inducers of Systemic Acquired Resistance (SAR) in plants, a form of induced immunity. Amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were found to be more biologically active than the parent acids in inducing resistance in tobacco plants against the Tobacco mosaic virus (TMV).[1]
Potential Mechanisms of Action
The mechanism of action for many nicotinic acid derivatives is linked to the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. It is plausible that this compound and its analogs could interact with this receptor, leading to downstream signaling events.
Experimental Protocols for Analog Synthesis
While a specific protocol for this compound is unavailable, the following are representative protocols for the synthesis of key precursors and analogs, which could be adapted by researchers.
General Procedure for the Synthesis of 5-Bromonicotinic Acid
A common method for the preparation of 5-bromonicotinic acid is the direct bromination of nicotinic acid.[7]
Reagents:
-
Nicotinic acid
-
Thionyl chloride
-
Bromine
-
Powdered iron (catalyst)
-
4N Sodium hydroxide solution
-
Ice water
Procedure:
-
To a reaction vessel, add nicotinic acid, thionyl chloride, and powdered iron (2% by weight of nicotinic acid).[8]
-
Heat the mixture to 70°C with stirring.[8]
-
Over a period of 2 hours, add bromine dropwise to the reaction mixture.[8]
-
Reflux the reaction mixture for 6 hours with continuous stirring.[8]
-
After reflux, distill off the excess bromine and thionyl chloride.[8]
-
Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[8]
-
The precipitate of 5-bromonicotinic acid is collected by filtration (e.g., on a Buchner funnel).[7]
General Procedure for the Synthesis of N-Aryl-5-bromonicotinamide
This protocol outlines the conversion of 5-bromonicotinic acid to its amide derivatives.[4]
1. Acid Chloride Formation:
-
Reflux 5-bromonicotinic acid (1.0 eq) with thionyl chloride (2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield 5-bromonicotinoyl chloride.
2. Amide Coupling:
-
Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool to 0°C.
-
Add a solution of the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM dropwise.
3. Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
4. Purification:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify the product, typically by chromatography.
Conclusion
This compound represents a potentially valuable scaffold for medicinal chemistry and drug discovery. While direct experimental data on its synthesis and biological activity is currently limited, the extensive research on its analogs, particularly nicotinic acid and 5-bromonicotinic acid derivatives, provides a strong foundation for future investigation. The synthetic methodologies and biological insights presented in this guide are intended to facilitate further research into this promising class of compounds. Researchers are encouraged to adapt the provided protocols and explore the diverse biological activities that may be exhibited by novel derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 871269-03-3 | this compound | Boroncore [boroncore.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 2-Acetamido-5-bromoisonicotinic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromoisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a molecule of interest within the fields of medicinal chemistry and drug discovery. Its structural features, comprising a pyridine core with acetamido, bromo, and carboxylic acid functionalities, present a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its physicochemical properties and its context within the broader landscape of isonicotinic acid derivatives in pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 871269-03-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 259.06 g/mol | [1] |
| Melting Point | 258-262 °C | [2] |
| Appearance | White to off-white powder | |
| Synonyms | 2-(acetylamino)-5-bromo-4-pyridinecarboxylic acid, 2-acetamido-5-bromopyridine-4-carboxylic acid | [1] |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in readily available scientific literature. However, based on established principles of organic chemistry and the synthesis of related substituted pyridine derivatives, a potential synthetic pathway can be proposed.
A plausible route would involve the acetylation of an amino-substituted bromo-isonicotinic acid precursor. The general workflow for such a synthesis is depicted in the diagram below. It is important to note that this represents a generalized approach, and specific reaction conditions would require optimization.
Caption: A potential synthetic pathway to this compound.
Disclaimer: This proposed workflow is illustrative. The actual synthesis would require detailed experimental validation to establish optimal reagents, solvents, temperatures, and purification methods.
Applications in Drug Discovery
While specific biological activities or signaling pathway modulation by this compound are not yet detailed in published research, its structural motifs are prevalent in compounds targeting various enzymes, particularly protein kinases. The substituted pyridine core is a key feature in many kinase inhibitors, where it can interact with the hinge region of the ATP-binding site.
The logical relationship for its potential application in kinase inhibitor development is outlined in the following diagram:
Caption: A logical workflow for the utilization of the target compound in drug discovery.
The bromo-substituent on the pyridine ring offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse aryl or heteroaryl groups. The carboxylic acid and acetamido groups also provide sites for derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Conclusion
This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry. While its own discovery and detailed history remain to be fully elucidated in the public domain, its structural components suggest significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers and drug development professionals are encouraged to consider this scaffold in their efforts to design and synthesize the next generation of targeted therapies.
References
Predicted biological activity of 2-Acetamido-5-bromoisonicotinic acid.
An In-Depth Technical Guide to the Predicted Biological Activity of 2-Acetamido-5-bromoisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative that holds significant potential as a scaffold in medicinal chemistry. While direct biological data for this specific compound is limited, its structural components—a 5-bromoisonicotinic acid core and a 2-acetamido group—allow for robust predictions of its potential therapeutic activities. This document synthesizes data from structurally related molecules to forecast its likely biological profile, focusing on anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for validating these predictions and conceptual diagrams of relevant signaling pathways and workflows are provided to guide future research.
Introduction: The Chemical Scaffold
This compound (CAS: 871269-03-3) belongs to the versatile class of pyridine carboxylic acids.[1][2][3] Its structure is characterized by three key functional regions:
-
The Isonicotinic Acid Core: A pyridine ring with a carboxylic acid at the 4-position. Isonicotinic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[4][5][6]
-
The Bromine Atom at Position 5: The bromine substituent significantly influences the electronic properties of the pyridine ring and serves as a crucial synthetic handle for creating derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for extensive structure-activity relationship (SAR) studies.[7][8]
-
The Acetamido Group at Position 2: The 2-acetamido group can modulate the molecule's solubility, metabolic stability, and ability to form hydrogen bonds, potentially enhancing interactions with biological targets.[9][10] 2-Acetamidopyridine itself is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[9]
Given these features, this compound is predicted to be a promising candidate for drug discovery programs.
Predicted Biological Activities and Potential Targets
Based on the activities of analogous compounds, the primary predicted biological activities for this compound are detailed below.
Anticancer Activity
Derivatives of 5-bromonicotinic acid have shown potential as anticancer agents through the inhibition of key enzymes involved in tumor growth and proliferation.[7][11]
-
Predicted Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and various other kinases.[7][11]
-
Mechanism of Action: Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.[7] PARP inhibitors are effective targeted therapies, particularly for cancers with BRCA mutations.[11] The pyridine scaffold is a common feature in many kinase inhibitors, suggesting potential for broader anti-proliferative effects.[11]
Anti-inflammatory Activity
Both isonicotinic acid and acetamide derivatives have been linked to anti-inflammatory effects.[4][12]
-
Predicted Target: Cyclooxygenase-2 (COX-2) and soluble Epoxide Hydrolase (sEH).[4][13]
-
Mechanism of Action: Inhibition of the COX-2 enzyme is a well-established mechanism for reducing inflammation and pain.[4] sEH inhibitors are also being explored as a significant target for treating inflammation and hypertension.[13] The combination of the isonicotinic acid core with the acetamido group suggests a strong possibility of activity against inflammatory pathways.
Antimicrobial Activity
Isonicotinic acid derivatives, most famously isoniazid, are cornerstones of anti-tuberculosis therapy.[5][14] Other nicotinic acid derivatives have demonstrated broad-spectrum antibacterial activity.[15]
-
Predicted Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) in Mycobacterium tuberculosis, and other bacterial enzymes.
-
Mechanism of Action: DprE1 is an essential enzyme for the cell wall development of M. tuberculosis and is absent in humans, making it a highly selective target.[14] The general pyridine scaffold has been effective against various Gram-positive bacteria, such as Staphylococcus aureus.[15]
Quantitative Data from Related Compounds
To provide context for potential efficacy, the following table summarizes quantitative data from structurally related nicotinic and isonicotinic acid derivatives.
| Compound Class | Target/Organism | Activity Type | Measurement | Value | Reference |
| Nicotinic Acid Acylhydrazones | Staphylococcus epidermidis | Antibacterial | MIC | 1.95 µg/mL | [15] |
| Nicotinic Acid Acylhydrazones | Staphylococcus aureus (MRSA) | Antibacterial | MIC | 7.81 µg/mL | [15] |
| Isonicotinic Acid Derivatives | Mycobacterium tuberculosis | Antitubercular | MIC | 6.25-50 µg/mL | [6] |
| Isonicotinic Acid Peptides | Renin | Enzyme Inhibition | IC₅₀ | 4 µM - 750 µM | [16] |
| 5-Bromonicotinic Acid | Hepatitis Virus Proteins | Antiviral (Docking) | Binding Energy | -4.7 to -5.3 kcal/mol | [13] |
Proposed Experimental Protocols
To validate the predicted biological activities of this compound, the following experimental protocols are proposed.
General Synthesis of Derivatives for SAR Studies
The structure of this compound is amenable to diversification at two key points: the carboxylic acid group and the bromine atom.
-
Objective: To create a library of analogues to explore structure-activity relationships.
-
Protocol:
-
Amide/Ester Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride. React the resulting acyl chloride with a variety of amines or alcohols to generate a diverse library of amides and esters.[7]
-
Suzuki-Miyaura Cross-Coupling: React this compound (or its ester derivatives) with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).[7]
-
Purification and Characterization: Purify all synthesized compounds using column chromatography or recrystallization. Confirm structures using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro COX-2 Inhibition Assay
-
Objective: To determine the compound's ability to inhibit the COX-2 enzyme.
-
Protocol:
-
Assay Principle: Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical, Abcam). These assays typically measure the peroxidase activity of COX-2 by monitoring the oxidation of a colorimetric or fluorometric substrate.
-
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in DMSO.
-
In a 96-well plate, add the enzyme (human recombinant COX-2), heme, and the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection: the lowest concentration of the compound at which there is no visible turbidity.
-
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the predicted activity and evaluation of this compound.
Caption: Predicted Anticancer Mechanism of Action.
Caption: Proposed Workflow for Drug Discovery.
Caption: GPR109A Signaling Pathway.[17]
Conclusion
This compound represents a promising, yet underexplored, chemical entity. By synthesizing information from its core structural motifs, we can confidently predict its potential for anticancer, anti-inflammatory, and antimicrobial activities. The synthetic tractability of the molecule allows for the creation of diverse chemical libraries, which, when subjected to the systematic experimental evaluation outlined in this guide, could lead to the identification of novel lead compounds. This document provides a foundational roadmap for researchers to unlock the therapeutic potential of this versatile scaffold.
References
- 1. chembk.com [chembk.com]
- 2. 871269-03-3 | this compound | Boroncore [boroncore.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Renin inhibitors containing nicotinic or isonicotinic acid at the N-terminus. Part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Technical Guide to 2-Acetamido-5-bromoisonicotinic Acid: Synonyms and Chemical Identifiers
For professionals in research, and drug development, a precise understanding of chemical nomenclature is paramount. This guide provides a focused overview of the synonyms and alternative names for the compound 2-Acetamido-5-bromoisonicotinic acid, a molecule of interest in various chemical and pharmaceutical research domains.
Nomenclature and Identification
This compound is a substituted pyridine carboxylic acid. The systematic naming and various identifiers are crucial for accurate database searching and material procurement.
A comprehensive list of synonyms and alternative names has been compiled to facilitate its identification.[1][2] These include:
-
2-(ACETYLAMINO)-5-BROMOPYRIDINE-4-CARBOXYLIC ACID[2]
-
5-BROMO-2-ACETAMIDOPYRIDINE-4-CARBOXYLIC ACID[2]
-
4-Pyridinecarboxylicacid, 2-(acetylamino)-5-bromo-[3]
-
2-ACETYLAMINO-5-BROMO-4-PYRIDINECARBOXYLIC ACID[2]
In addition to these chemical names, the compound is also known by the identifier ABBYPHARMA AP-12-5995.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for experimental design and interpretation.
| Property | Value |
| CAS Number | 871269-03-3[1][2][4][5] |
| Molecular Formula | C8H7BrN2O3[1][2][4] |
| Molecular Weight | 259.06 g/mol [2] |
| Melting Point | 258-262 °C[3][4] |
| Boiling Point | 569.9°C at 760 mmHg[3] |
| Flash Point | 298.4°C[3] |
| Density | 1.793 g/cm³[3] |
| Refractive Index | 1.658[3] |
| PubChem CID | 7210831[6] |
| MDL Number | MFCD07363802[2] |
Logical Relationship of Nomenclature
The various synonyms for this compound all describe the same molecular structure. The logical relationship between the primary name and its synonyms is based on the IUPAC (International Union of Pure and Applied Chemistry) naming conventions and the order in which substituents are listed.
Caption: Logical relationship between the primary chemical name and its synonyms.
References
Safeguarding Research: A Technical Guide to the Safe Handling of 2-Acetamido-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 2-Acetamido-5-bromoisonicotinic acid (CAS No. 871269-03-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, namely 5-Bromonicotinic acid and 5-Bromo-2-chloronicotinic acid, to provide a thorough understanding of the potential hazards and necessary precautions.
Hazard Identification and Classification
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or powder.[3][4]
-
Harmful if Swallowed: Ingestion may be harmful.
Based on data for 5-Bromonicotinic acid, the following GHS classifications are likely applicable:
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7BrN2O3 | [5] |
| Molecular Weight | 259.06 g/mol | [5] |
| Melting Point | 258-262 °C | [5] |
| Boiling Point | 569.9 °C at 760 mmHg | [5] |
| Density | 1.793 g/cm³ | [5] |
| Flash Point | 298.4 °C | [5] |
| Storage Temperature | Keep Cold | [5] |
Personal Protective Equipment (PPE)
Consistent with handling pyridine derivatives, a stringent PPE protocol is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and fine dust that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides chemical resistance against pyridine compounds. |
| Skin and Body Protection | Chemical-resistant lab coat. | To prevent skin contact. |
| Respiratory Protection | Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust and potential fumes, which can cause respiratory irritation. |
Safe Handling and Storage
Adherence to the following procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Engineering Controls: All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1][2]
-
Handling: Avoid generating dust.[1][2] Use non-sparking tools and ground all equipment when handling large quantities. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Accidental Release and Disposal
-
Spill Response: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[1][3]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following general methodologies, adapted from procedures for similar compounds, should be followed.
General Protocol for Weighing and Solution Preparation:
-
Don all required PPE as outlined in Section 3.
-
Perform all weighing and solution preparation activities within a certified chemical fume hood.
-
Use a tared, sealed container for weighing to minimize dust generation.
-
Slowly add the solid to the desired solvent with gentle stirring to avoid splashing and dust formation.
-
Ensure the container is tightly sealed after use.
-
Thoroughly clean all equipment and the work area after completion.
Putative Signaling Pathway
Based on its structural similarity to nicotinic acid, it is hypothesized that this compound may interact with G-protein coupled receptors, such as GPR109A.[6] Activation of GPR109A can trigger downstream signaling cascades.[6]
Caption: Hypothetical GPR109A signaling pathway for this compound.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: General workflow for the safe handling of chemical compounds.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. Researchers should always consult the most current safety information available from the supplier and adhere to all institutional and regulatory safety protocols. The information on signaling pathways is hypothetical and based on structural analogy.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 2-Acetamido-5-bromoisonicotinic Acid: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed, step-by-step protocol for the synthesis of 2-Acetamido-5-bromoisonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the selective bromination of 2-aminoisonicotinic acid, followed by the N-acetylation of the resulting intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a straightforward two-step sequence. The first step involves the regioselective bromination of the pyridine ring of 2-aminoisonicotinic acid at the 5-position to yield 2-amino-5-bromoisonicotinic acid. The second step is the subsequent acetylation of the amino group using acetic anhydride to afford the final product.
Caption: Synthetic workflow for this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Aminoisonicotinic acid | C₆H₆N₂O₂ | 138.12 | >300 | 13362-28-2 |
| 2-Amino-5-bromoisonicotinic acid | C₆H₅BrN₂O₂ | 217.02 | Not available | 1000339-23-0 |
| This compound | C₈H₇BrN₂O₃ | 259.06 | 258-262 [1][2][3] | 871269-03-3 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromoisonicotinic Acid
This protocol describes a general method for the bromination of 2-aminoisonicotinic acid. The intermediate, 2-amino-5-bromoisonicotinic acid, is also commercially available, which may be a preferred route for researchers.
Materials:
-
2-Aminoisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium hydroxide solution (aqueous)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2-aminoisonicotinic acid in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 2-amino-5-bromoisonicotinic acid.
Note: Optimization of reaction conditions, such as solvent and temperature, may be necessary to maximize the yield and selectivity for the 5-bromo isomer.
Step 2: Synthesis of this compound
This protocol details the N-acetylation of 2-amino-5-bromoisonicotinic acid.
Materials:
-
2-Amino-5-bromoisonicotinic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ice water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-amino-5-bromoisonicotinic acid in anhydrous pyridine in a round-bottom flask.
-
Add acetic anhydride (1.5 equivalents) dropwise to the suspension while stirring.
-
Heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain this compound.
Reaction Mechanism and Workflow Diagram
The synthesis proceeds via an electrophilic aromatic substitution followed by a nucleophilic acyl substitution.
Caption: Mechanism overview for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid and acetic anhydride are corrosive and should be handled with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
Pyridine has a strong, unpleasant odor and is flammable.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available analytical instrumentation.
References
Application of 2-Acetamido-5-bromoisonicotinic Acid in Medicinal Chemistry: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromoisonicotinic acid is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific applications of this compound are not extensively documented in publicly available literature, its structural features—a pyridine core, a carboxylic acid handle, an acetamido group, and a bromine atom—offer multiple avenues for chemical modification. This positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom is particularly advantageous, enabling facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The carboxylic acid can be readily converted into a variety of functional groups, such as amides and esters, to explore structure-activity relationships (SAR).
This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing this compound for the discovery of new bioactive molecules, drawing parallels from the well-established chemistry of the closely related scaffold, 5-bromonicotinic acid. The potential applications of this scaffold are highlighted in the context of synthesizing inhibitors for key therapeutic targets such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 871269-03-3 |
| Molecular Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) |
Application in the Synthesis of Enzyme Inhibitors
The this compound scaffold is a promising starting point for the development of various enzyme inhibitors, particularly in the fields of oncology and inflammatory diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The nicotinamide-like core of this compound makes it an excellent candidate for designing novel PARP inhibitors that bind to the NAD+ pocket of the enzyme. The bromine atom can be functionalized to introduce various aryl or heteroaryl groups that can interact with key residues in the active site, thereby enhancing potency and selectivity.
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.[3][4] The pyridine core is a common feature in many approved kinase inhibitors. This compound can be used to synthesize libraries of compounds for screening against various kinases. The acetamido group and the substituent introduced at the 5-position can be systematically varied to probe the SAR and optimize the inhibitory activity against specific kinase targets.
Hypothetical Quantitative Data for Synthesized Derivatives
The following tables present hypothetical biological activity data for derivatives of this compound to illustrate how quantitative data for novel compounds can be structured.
Table 1: Hypothetical PARP-1 Inhibitory Activity of 2-Acetamido-5-arylisonicotinamide Derivatives
| Compound ID | R-Group (at 5-position) | PARP-1 IC₅₀ (nM) |
| ABIA-001 | Phenyl | 150 |
| ABIA-002 | 4-Fluorophenyl | 75 |
| ABIA-003 | 3-Methoxyphenyl | 120 |
| ABIA-004 | 2-Pyridyl | 50 |
| Olaparib (Ref.) | - | 5 |
Table 2: Hypothetical Kinase Inhibitory Activity of N-substituted-2-acetamido-5-phenylisonicotinamide Derivatives
| Compound ID | N-Substituent | Kinase Target | IC₅₀ (nM) |
| ABIA-005 | Benzyl | EGFR | 250 |
| ABIA-006 | 4-Methoxybenzyl | EGFR | 180 |
| ABIA-007 | 2-Phenylethyl | VEGFR2 | 300 |
| ABIA-008 | Cyclohexylmethyl | VEGFR2 | 220 |
| Gefitinib (Ref.) | - | EGFR | 20 |
| Sunitinib (Ref.) | - | VEGFR2 | 15 |
Experimental Protocols
The following are detailed, adaptable protocols for the chemical modification of this compound.
Protocol 1: Synthesis of N-Aryl-2-acetamido-5-bromoisonicotinamides (Amide Coupling)
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Acetamido-5-arylisonicotinic Acid Derivatives (Suzuki-Miyaura Cross-Coupling)
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Isolation: Filter the precipitate and wash with water. Alternatively, extract the product into ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for Synthesis of Bioactive Molecules
References
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soci.org [soci.org]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Functionalization of 2-Acetamido-5-bromoisonicotinic acid via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamido-5-bromoisonicotinic acid is a versatile heterocyclic building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives. This application note provides a detailed experimental protocol for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2][3] The resulting 5-aryl-2-acetamidoisonicotinic acid derivatives are valuable scaffolds for the development of novel therapeutic agents.[4][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (CAS 871269-03-3)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq). Subsequently, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-aryl-2-acetamidoisonicotinic acid.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a similar substrate, 5-bromonicotinic acid, with various arylboronic acids. These values can serve as a benchmark for the functionalization of this compound, although optimization may be required.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Note: The data presented is adapted from literature for analogous substrates and serves as a general guide. Actual yields for this compound may vary and depend on the specific arylboronic acid used and the optimized reaction conditions.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura functionalization.
Alternative Functionalization: Buchwald-Hartwig Amination
For the synthesis of C-N coupled products, the Buchwald-Hartwig amination is a highly effective method.[6] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[6][7] The general protocol is similar to the Suzuki-Miyaura coupling, with the arylboronic acid being replaced by a primary or secondary amine, and often employing a different ligand and base combination (e.g., a biarylphosphine ligand and a strong base like sodium tert-butoxide).[8] This approach allows for the introduction of a wide variety of nitrogen-containing substituents at the 5-position of the isonicotinic acid core.[6][7]
Signaling Pathway Context
While this document focuses on the chemical synthesis, it is noteworthy that isonicotinic acid derivatives are of significant interest in drug discovery due to their diverse biological activities.[4][9] For instance, some derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase-2 (COX-2).[4] The functionalized products obtained through the described procedures can be screened for their ability to modulate various signaling pathways implicated in disease.
Caption: Potential mechanism of action for synthesized derivatives.
References
- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7714159B2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. 871269-03-3 | this compound - Capot Chemical [capotchem.com]
- 7. 871269-03-3 | this compound | Boroncore [boroncore.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-Acetamido-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of 2-Acetamido-5-bromoisonicotinic acid. The methodologies outlined herein are essential for identity confirmation, purity assessment, and stability testing, which are critical components of drug development and quality control.
Physicochemical Properties
This compound is a pyridinecarboxylic acid derivative. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 871269-03-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 259.06 g/mol | [1] |
| Melting Point | 258-262 °C | [1][2] |
| Boiling Point | 569.9 °C at 760 mmHg | [1][2] |
| Appearance | White to off-white powder | [1] |
Analytical Characterization Workflow
A systematic approach is crucial for the thorough characterization of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques to ensure a comprehensive evaluation of the compound's identity, purity, and structural integrity.
Caption: General Analytical Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and quantifying impurities. A reverse-phase method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | ~ 5.8 min (highly dependent on exact conditions) |
| Purity (by area %) | ≥ 98.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and to gain structural information through fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Experimental Protocol:
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer. For direct infusion, prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
Data Presentation:
| Ionization Mode | Ion | Calculated m/z | Observed m/z |
| Positive ESI | [M+H]⁺ | 258.97 | 258.97 |
| Negative ESI | [M-H]⁻ | 256.96 | 256.96 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
Data Presentation (Hypothetical Chemical Shifts):
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10.5 | Singlet | -COOH |
| ~9.8 | Singlet | -NH- | |
| ~8.6 | Singlet | Pyridine-H | |
| ~8.2 | Singlet | Pyridine-H | |
| ~2.1 | Singlet | -CH₃ | |
| ¹³C | ~169.0 | C=O (amide) | |
| ~165.0 | C=O (acid) | ||
| ~150-120 | Pyridine carbons | ||
| ~24.0 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3250 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1250 | Medium | C-N stretch |
| ~600 | Medium | C-Br stretch |
Gas Chromatography (GC)
Due to the low volatility and high polarity of this compound, direct GC analysis is challenging. Derivatization is required to convert the non-volatile acid and amide groups into more volatile esters and silylated amides.[3]
Experimental Protocol (with Silylation):
-
Derivatization:
-
Place a small amount of the sample (1-2 mg) in a reaction vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Heat the vial at 70-80 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Hydrogen.
Data Presentation:
The primary use of this method would be to identify and quantify any volatile impurities present in the sample that are amenable to GC analysis after derivatization. The retention time of the derivatized parent compound would be established as a reference.
Caption: GC Derivatization Workflow
References
Purifying Crude 2-Acetamido-5-bromoisonicotinic Acid: A Guide to Recrystallization and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 2-Acetamido-5-bromoisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are essential for achieving the high purity required for subsequent synthetic steps and ensuring the quality and safety of final active pharmaceutical ingredients (APIs). While specific data for the target molecule is limited, the following protocols are based on established methods for structurally similar compounds, such as substituted isonicotinic and nicotinic acids.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for its effective use in drug discovery and development. Crude synthetic products often contain unreacted starting materials, by-products, and other impurities that can interfere with downstream applications. This guide outlines two primary purification strategies: recrystallization and column chromatography, with a focus on providing practical, step-by-step protocols and troubleshooting advice.
Purification Techniques Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.
-
Recrystallization: This is a robust and scalable technique for removing impurities based on differences in solubility between the desired compound and contaminants in a selected solvent system. It is often the preferred method for crystalline solids.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with similar solubility profiles to the target compound and for purifying non-crystalline materials.
The following sections provide detailed protocols and data for these methods as they apply to analogous compounds, which can be adapted for this compound.
Recrystallization Protocols
Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude material in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (e.g., its boiling point).
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor upon cooling.
-
Not react with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
Based on data for related nicotinic acid derivatives, suitable solvents for this compound are likely to include water, ethanol, and isopropyl alcohol.[1]
General Recrystallization Protocol (from Isopropyl Alcohol)
This protocol is adapted from methods used for the purification of 5-bromonicotinic acid and can serve as a starting point.[1][2][3]
Materials:
-
Crude this compound
-
Isopropyl alcohol
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropyl alcohol and begin heating the mixture with stirring. Continue to add small portions of hot isopropyl alcohol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel with fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals, either by air-drying or in a desiccator, to a constant weight.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution | Citation |
| Oiling Out | Solution cooled too quickly or high impurity level. | Reheat to dissolve the oil, add more solvent, and allow to cool more slowly. | [1] |
| Colored Product | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration. | [1] |
| Low Yield | Too much solvent used or premature crystallization. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. | [1] |
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography offers a high-resolution alternative.
General Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Selected solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Conclusion
The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material. The protocols provided, based on established methods for analogous compounds, offer a solid foundation for developing an effective purification strategy. Optimization of solvent systems and conditions will likely be necessary to achieve the desired purity and yield for this specific molecule. Always perform a small-scale trial before committing to a large-scale purification.
References
Application Notes and Protocols: 2-Acetamido-5-bromoisonicotinic acid as a Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Acetamido-5-bromoisonicotinic acid as a versatile building block in the synthesis of potential active pharmaceutical ingredients (APIs). Due to the limited publicly available information on specific APIs derived directly from this starting material, this document presents detailed protocols for its application in key synthetic transformations that are fundamental to drug discovery and development. The provided experimental procedures and data are representative and intended to serve as a practical guide for researchers.
Overview of Synthetic Utility
This compound (CAS 871269-03-3) is a heterocyclic building block that offers multiple reaction sites for chemical modification, making it a valuable scaffold for creating diverse molecular libraries for biological screening.
-
Physicochemical Properties:
-
Molecular Formula: C₈H₇BrN₂O₃
-
Molecular Weight: 259.06 g/mol
-
Melting Point: 258-262 °C
-
The key reactive handles on this molecule are:
-
The bromo substituent at the 5-position of the pyridine ring, which is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
The carboxylic acid group at the 4-position, which can be readily converted to a variety of functional groups, most commonly amides, via coupling with primary or secondary amines.
-
The acetamido group at the 2-position, which can influence the electronic properties of the pyridine ring and participate in hydrogen bonding interactions with biological targets.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids to generate 2-Acetamido-5-arylisonicotinic acid derivatives. These derivatives are valuable intermediates for further functionalization.
Reaction Scheme:

Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid, 3-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 259 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 37 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired 2-Acetamido-5-arylisonicotinic acid.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (HPLC) |
| 1 | Phenylboronic acid | 2-Acetamido-5-phenylisonicotinic acid | 85 | >98% |
| 2 | 4-Fluorophenylboronic acid | 2-Acetamido-5-(4-fluorophenyl)isonicotinic acid | 82 | >99% |
| 3 | 3-Methoxyphenylboronic acid | 2-Acetamido-5-(3-methoxyphenyl)isonicotinic acid | 78 | >97% |
| 4 | Thiophene-3-boronic acid | 2-Acetamido-5-(thiophen-3-yl)isonicotinic acid | 75 | >98% |
Experimental Workflow for Suzuki-Miyaura Coupling:
Protocol 2: Amide Bond Formation
This protocol describes a general procedure for the coupling of the 2-Acetamido-5-arylisonicotinic acid products from Protocol 1 with various primary and secondary amines to form the corresponding amides.
Reaction Scheme:

Materials:
-
2-Acetamido-5-arylisonicotinic acid (from Protocol 1)
-
Amine (e.g., benzylamine, morpholine, aniline)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2-Acetamido-5-arylisonicotinic acid (1.0 mmol) in DMF (10 mL).
-
Add the desired amine (1.1 mmol) and DIPEA (3.0 mmol, 0.52 mL).
-
Add PyBOP (1.2 mmol, 624 mg) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into saturated aqueous sodium bicarbonate (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final amide product.
Quantitative Data for Amide Bond Formation (using 2-Acetamido-5-phenylisonicotinic acid):
| Entry | Amine | Product | Yield (%) | Purity (HPLC) |
| 1 | Benzylamine | N-benzyl-2-acetamido-5-phenylisonicotinamide | 90 | >99% |
| 2 | Morpholine | (2-Acetamido-5-phenylpyridin-4-yl)(morpholino)methanone | 88 | >98% |
| 3 | Aniline | N,5-diphenyl-2-acetamidoisonicotinamide | 85 | >97% |
| 4 | Cyclopropylamine | N-cyclopropyl-2-acetamido-5-phenylisonicotinamide | 92 | >99% |
Experimental Workflow for Amide Bond Formation:
Hypothetical Biological Target and Signaling Pathway
Many heterocyclic compounds containing the pyridine scaffold are known to be inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. A plausible therapeutic application for APIs derived from this compound is the inhibition of a kinase signaling pathway, for example, the MAP kinase (MAPK) pathway.
Hypothetical MAPK Signaling Pathway and Point of Inhibition:
In this hypothetical scenario, the synthesized API acts as an inhibitor of the RAF kinase, thereby blocking downstream signaling and preventing aberrant cell proliferation. The diverse substituents that can be introduced via the Suzuki and amide coupling reactions would allow for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetamido-5-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, three-step protocol for the large-scale synthesis of 2-Acetamido-5-bromoisonicotinic acid, a key building block in modern drug discovery. The synthesis route is designed to be robust, scalable, and efficient, starting from the readily available 2-Amino-4-methylpyridine.
Introduction
This compound is a valuable intermediate in medicinal chemistry, offering multiple points for diversification in the synthesis of novel therapeutic agents. The presence of the acetamido, bromo, and carboxylic acid functional groups on the pyridine scaffold allows for a wide range of chemical transformations, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Pyridine carboxylic acid derivatives are known to exhibit a broad spectrum of biological activities and are integral components in the design of new enzyme inhibitors and other pharmaceuticals.[1][2]
This document outlines a detailed and scalable three-step synthesis:
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of 2-Amino-4-methylpyridine.
-
Chemoselective Acetylation: Protection of the amino group as an acetamide.
-
Selective Oxidation: Conversion of the 4-methyl group to a carboxylic acid to yield the final product.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Bromination | 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 0-20 | 8-10 |
| 2 | Acetylation | 2-Amino-5-bromo-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 |
| 3 | Oxidation | 2-Acetamido-5-bromo-4-methylpyridine | Halogen Oxidizing Agent | Aqueous Solution | Elevated | Variable |
Table 2: Expected Yields and Product Specifications
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) | Physical Appearance |
| 1 | 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | ~80 | >98 | Brown Solid |
| 2 | 2-Acetamido-5-bromo-4-methylpyridine | C₈H₉BrN₂O | 229.08 | >95 | >98 | White to off-white solid |
| 3 | This compound | C₈H₇BrN₂O₃ | 259.06 | Variable | >98 (after purification) | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol describes the regioselective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).[3][4] This method is advantageous as it avoids the formation of common isomeric by-products.[3]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 500 ml of ice water. A brown solid will precipitate.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 100 ml).
-
Dry the crude product in a vacuum oven.
-
For further purification, wash the dried solid with 164 ml of acetonitrile.[3][4]
-
Filter the solid again and dry to obtain approximately 42 g (80% yield) of 2-amino-5-bromo-4-methylpyridine as a brown solid.[3][4]
Step 2: Synthesis of 2-Acetamido-5-bromo-4-methylpyridine
This protocol details the N-acetylation of 2-amino-5-bromo-4-methylpyridine using acetic anhydride.[5] This reaction protects the amino group for the subsequent oxidation step.
Materials and Reagents:
-
2-Amino-5-bromo-4-methylpyridine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the 42 g of 2-amino-5-bromo-4-methylpyridine obtained from Step 1.
-
Carefully add 100 ml of acetic anhydride to the flask.
-
Stir the mixture and heat to a temperature below 60°C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully pour the mixture into 500 ml of ice water to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 ml).
-
Combine the organic layers and wash with water (2 x 100 ml) and brine (1 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
The crude 2-Acetamido-5-bromo-4-methylpyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
Step 3: Synthesis of this compound
This protocol outlines the selective oxidation of the 4-methyl group of 2-Acetamido-5-bromo-4-methylpyridine to a carboxylic acid. This can be achieved using a halogen oxidizing agent in an aqueous solution at an elevated temperature.[6]
Materials and Reagents:
-
2-Acetamido-5-bromo-4-methylpyridine
-
Aqueous Hydrochloric Acid
-
Chlorine gas or other suitable halogen oxidizing agent
-
Actinic radiation source (e.g., UV lamp)
-
Distillation apparatus
-
pH meter or pH paper
-
Buchner funnel
Procedure:
-
Dissolve the 2-Acetamido-5-bromo-4-methylpyridine from Step 2 in an aqueous hydrochloric acid solution in a reaction vessel equipped for gas inlet, distillation, and exposure to actinic radiation.
-
Raise the temperature of the solution to approximately 100-120°C.
-
While irradiating the solution with actinic light, pass a steady stream of chlorine gas into the reaction mixture.
-
Simultaneously, distill off the azeotrope of water and hydrogen halide formed during the reaction.
-
Continuously add water to the reaction mass to maintain the volume during the course of the reaction.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution to a pH of approximately 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield the final product as a white to off-white solid.[7]
Visualizations
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of 2-Acetamido-5-bromoisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-acetamido-5-bromoisonicotinic acid and its subsequent derivatization into esters, amides, and bi-aryl compounds. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its potential for structural modification at multiple points, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties of Starting Material
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 871269-03-3 |
| Molecular Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol |
| Melting Point | 258-262 °C |
| Boiling Point | 569.9 °C at 760 mmHg |
| Flash Point | 298.4 °C |
| Density | 1.793 g/cm³ |
| Refractive Index | 1.658 |
| Storage | Keep Cold |
Synthetic Workflow Overview
The overall synthetic strategy for preparing derivatives of this compound involves a three-stage process. The initial step is the synthesis of the core molecule, this compound, from its amino precursor. Subsequently, this core molecule can be derivatized at two key positions: the carboxylic acid group and the bromine atom. The carboxylic acid can be converted into esters and amides through standard condensation reactions. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl substituents.
Synthetic workflow for derivatives of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 2-amino-5-bromoisonicotinic acid to yield the target this compound.
Materials:
-
2-Amino-5-bromoisonicotinic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromoisonicotinic acid (1.0 eq) in dichloromethane.
-
Add pyridine (2.0 eq) to the suspension and stir at room temperature.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield and Characterization:
| Product | Yield (%) | Purification | Expected ¹H NMR |
| This compound | 85-95% | Recrystallization | Signals corresponding to the acetyl group protons, pyridine ring protons, and the carboxylic acid proton. |
Protocol 2: Preparation of Ester Derivatives
This protocol details the esterification of this compound to synthesize its corresponding esters. The example below is for the synthesis of the methyl ester.
Materials:
-
This compound
-
Methanol (or other desired alcohol)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Expected Yield and Characterization for Methyl Ester:
| Product | Yield (%) | Purification | Expected ¹H NMR |
| Methyl 2-acetamido-5-bromoisonicotinate | 80-90% | Column Chromatography | Signals for the methyl ester protons, acetyl protons, and pyridine ring protons. |
Protocol 3: Preparation of Amide Derivatives
This protocol describes the synthesis of amide derivatives of this compound using a peptide coupling agent.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Expected Yields for Amide Derivatives:
| Amine | Yield (%) |
| Aniline | 75-85% |
| Benzylamine | 80-90% |
| Morpholine | 85-95% |
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryl-2-acetamidoisonicotinic acid derivatives from their bromo-precursors (e.g., methyl 2-acetamido-5-bromoisonicotinate).
Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Suzuki Coupling Reactions and Yields:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 6 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 78 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-5-bromoisonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Acetamido-5-bromoisonicotinic acid. Our aim is to help you improve yield, minimize impurities, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely applicable two-step synthetic pathway is generally employed. The first step involves the acetylation of 2-aminoisonicotinic acid to yield 2-acetamidoisonicotinic acid. The subsequent step is the regioselective bromination of this intermediate to obtain the final product, this compound.
Q2: How can I monitor the progress of the acetylation and bromination reactions?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring both reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized to track the consumption of starting materials and the formation of products and byproducts.
Q3: What is a typical expected yield for this synthesis?
A3: The overall yield can vary significantly based on the optimization of reaction conditions and purification methods. Generally, the acetylation step can achieve yields in the range of 85-95%. The bromination step is often more challenging, with yields typically ranging from 60-75%. Thus, an overall yield of 50-70% is considered a good outcome.
Q4: What are the key analytical techniques for characterizing the final product?
A4: To confirm the structure and purity of this compound, a combination of analytical techniques is recommended. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern of bromine, and HPLC for purity assessment.
Experimental Protocols
Step 1: Synthesis of 2-Acetamidoisonicotinic Acid
Materials:
-
2-aminoisonicotinic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another appropriate solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 2-aminoisonicotinic acid (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add pyridine (1.2 eq) to the suspension.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamidoisonicotinic acid.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
Materials:
-
2-acetamidoisonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-acetamidoisonicotinic acid (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.[1]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
The resulting precipitate is the crude product.
-
Filter the solid, wash it thoroughly with cold water to remove residual acid, and dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of 2-Acetamidoisonicotinic Acid | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring. - Use a slight excess of acetic anhydride. |
| Product loss during workup. | - Perform extractions with care to avoid emulsion formation. - Ensure the pH is correctly adjusted during washing steps. | |
| Step 1: Presence of Starting Material in Product | Insufficient acetylating agent or short reaction time. | - Increase the amount of acetic anhydride to 1.2 eq. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Step 2: Low Yield of this compound | Incomplete bromination. | - Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C), monitoring carefully for side products. - Ensure the NBS used is of high purity. |
| Degradation of the starting material or product. | - Maintain a low temperature during the addition of NBS. - Ensure the workup is performed promptly after reaction completion. | |
| Step 2: Formation of Di-brominated Byproduct | Excess brominating agent or prolonged reaction time. | - Use a stoichiometric amount of NBS (1.0-1.05 eq).[1] - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product is Difficult to Purify | Presence of multiple impurities or isomeric byproducts. | - Optimize reaction conditions to improve selectivity. - Employ column chromatography for purification if recrystallization is ineffective. - Re-evaluate the regioselectivity of the bromination; other brominating agents or conditions might be necessary. |
Data Presentation
Table 1: Reaction Conditions for the Acetylation of 2-Aminoisonicotinic Acid
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Amino Acid:Ac₂O:Base) | 1 : 1.1 : 1.2 | High conversion |
| Solvent | Dichloromethane (DCM) | Good suspension and reactivity |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions |
| Reaction Time | 4-6 hours | Typically sufficient for completion |
| Typical Yield | 85-95% | After purification |
Table 2: Reaction Conditions for the Bromination of 2-Acetamidoisonicotinic Acid
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Substrate:NBS) | 1 : 1.05 | Minimizes di-bromination[1] |
| Solvent/Medium | Concentrated Sulfuric Acid | Promotes electrophilic substitution |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate |
| Reaction Time | 12-16 hours | Generally required for good conversion |
| Typical Yield | 60-75% | After purification |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Troubleshooting guide for the synthesis of 2-Acetamido-5-bromoisonicotinic acid derivatives.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 2-Acetamido-5-bromoisonicotinic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is typically a multi-step process. This guide is structured to address potential issues at each key stage of a common synthetic route.
Overall Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
Step 1: Acetylation of 2-Amino-4-methylpyridine
This initial step protects the amino group to prevent side reactions in subsequent steps.
Q1: My acetylation reaction is showing low yield or is incomplete. What are the common causes?
A1: Incomplete acetylation can be due to several factors:
-
Insufficient Acylating Agent: Ensure at least a stoichiometric equivalent of the acylating agent (e.g., acetic anhydride) is used. An excess is often recommended.
-
Reaction Temperature: The reaction may require heating. For instance, the acylation of 2-aminopyridine with acetic anhydride can be performed at 45°C for 2.5 hours for a high yield.[1]
-
Presence of Water: The starting material and solvent must be dry, as water will consume the acetic anhydride.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring by TLC or LC-MS is recommended.
Troubleshooting Workflow for Low Acetylation Yield:
Caption: Troubleshooting logic for the acetylation step.
Step 2: Bromination of 2-Acetamido-4-methylpyridine
This step introduces the bromine atom at the 5-position of the pyridine ring. The acetamido group helps direct the bromination.
Q2: I am getting a mixture of products or poor regioselectivity during bromination. Why is this happening?
A2: Achieving high regioselectivity in pyridine ring functionalization can be challenging due to the ring's electronic properties.[2][3]
-
Reaction Conditions: The choice of brominating agent and solvent is critical. Using Br₂ in a suitable solvent like acetic acid is common.
-
Temperature Control: Overheating can lead to the formation of di-brominated or other side products. The bromination of N-acylated 2-aminopyridine is typically performed at controlled temperatures (e.g., 50°C).[4]
-
Steric Hindrance: The existing substituents on the ring will influence the position of bromination. The acetamido group at position 2 and the methyl group at position 4 should favor bromination at position 5.
Q3: The bromination reaction is sluggish or does not go to completion. How can I improve this?
A3: The electron-deficient nature of the pyridine ring can make electrophilic substitution difficult.[5]
-
Catalyst: While not always necessary for activated rings, a Lewis acid catalyst can sometimes promote the reaction. However, care must be taken as the pyridine nitrogen can coordinate with the catalyst.[5]
-
Activating Group: The acetamido group is crucial for activating the ring towards electrophilic substitution. Ensure the previous step went to completion.
-
Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary, but this must be balanced against the risk of side products.
Step 3: Oxidation of the 4-Methyl Group
This step converts the methyl group into a carboxylic acid to yield the final product.
Q4: My oxidation of the methyl group to a carboxylic acid is resulting in low yields or decomposition of the starting material. What are the best practices?
A4: The oxidation of a methyl group on a pyridine ring requires strong oxidizing agents and carefully controlled conditions.
-
Choice of Oxidant: Common oxidants include potassium permanganate (KMnO₄), nitric acid, or catalytic oxidation with metal catalysts like Co(OAc)₂/Mn(OAc)₂.[6][7]
-
pH Control: The pH of the reaction mixture can significantly impact the reaction. For KMnO₄ oxidations, the reaction is often carried out in a neutral or slightly basic medium.
-
Work-up Procedure: After oxidation, the product is often isolated by acidifying the solution to precipitate the carboxylic acid. The pH for precipitation must be carefully controlled.
Table 1: Comparison of Oxidation Conditions for Methylpyridines
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous pyridine, 85°C, 6 hours[8] | Readily available | Can have low yields, work-up can be tedious (MnO₂ removal) |
| Nitric Acid | Dilute aqueous HNO₃, elevated temp. & pressure | Can be high yielding | Harsh conditions, potential for colored impurities[9] |
| Catalytic O₂ | Co/Mn acetate catalysts, acetic acid, high temp. & pressure[7] | High selectivity and conversion | Requires specialized high-pressure equipment |
| Chlorine/Actinic Radiation | Aqueous HCl, ~120°C, UV light | Continuous process possible | Requires specialized photochemical reactor[6] |
Q5: I am having difficulty purifying the final product, this compound. What methods are recommended?
A5: Purification can be challenging due to the product's polarity and potential impurities from the oxidation step.
-
Recrystallization: This is the most common method. Solvents like isopropanol, ethanol, or water can be effective.[10] The choice of solvent will depend on the solubility of the product and impurities.
-
Color Removal: If the product is colored (e.g., yellow or tan), treatment with activated carbon during recrystallization can help decolorize it.[9]
-
pH Adjustment: The product is an acid and will be soluble in basic solutions and precipitate in acidic solutions. This property can be used for purification by washing with a dilute base to remove non-acidic impurities, followed by re-precipitation with acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromonicotinic Acid (Model Reaction for Bromination)
This protocol is adapted from a known procedure for the bromination of nicotinic acid and can serve as a starting point for the bromination of 2-acetamido-4-methylpyridine.[10][11]
-
Combine the starting material (1 equivalent), thionyl chloride (~2.4 equivalents), and powdered iron (e.g., 2% by weight of starting material) in a reaction vessel equipped with a reflux condenser and a dropping funnel.[11]
-
Heat the mixture to 70°C with stirring.[11]
-
Slowly add bromine (~1.9 equivalents) over 2 hours, maintaining the temperature.[11]
-
After the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.[11]
-
After reflux, allow the mixture to cool and then carefully distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution with vigorous stirring until the pH of the mixture reaches 3.[11]
-
Collect the resulting precipitate by suction filtration and wash it with ice-cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[10]
Protocol 2: Oxidation of a Methyl Group with KMnO₄ (General Procedure)
This protocol is based on a general procedure for the oxidation of a methyl group on an aromatic ring.[8]
-
Dissolve the methyl-substituted pyridine (e.g., 2-acetamido-5-bromo-4-methylpyridine) in a mixture of pyridine and water.
-
Heat the solution to 85°C with magnetic stirring.
-
Add potassium permanganate (KMnO₄, ~2.8 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise excessively.[8]
-
Continue heating at 85°C for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with aqueous pyridine.
-
Combine the filtrates and acidify with a suitable acid (e.g., H₂SO₄) to precipitate the carboxylic acid product.[8]
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 2-Acetamido-5-bromoisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 2-Acetamido-5-bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A1: Low yields with this substrate are often due to a combination of factors related to its specific functional groups:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The amide and carboxylate groups can also chelate the metal center, hindering the catalytic cycle.
-
Decarboxylative Side Reaction: A significant competing reaction is the decarboxylative coupling, where the carboxylic acid group is lost and the coupling occurs at the 4-position. This is a known issue with heteroaromatic carboxylic acids under cross-coupling conditions.[1][2]
-
Poor Solubility: The substrate or its salts may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be degraded by reaction with water or base, a common side reaction in Suzuki couplings.
Q2: I am observing a significant amount of a byproduct that appears to be the result of coupling without the carboxylic acid group. What is happening and how can I prevent it?
A2: You are likely observing a decarboxylative cross-coupling reaction.[1][2] The isonicotinic acid moiety can be susceptible to decarboxylation under the thermal and basic conditions of the coupling reaction. To minimize this:
-
Esterification: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is significantly less prone to decarboxylation and can be hydrolyzed post-coupling if the free acid is required.
-
Milder Conditions: Use lower reaction temperatures and shorter reaction times.
-
Base Selection: A weaker base may be less likely to promote decarboxylation. Consider screening bases such as K₃PO₄ or Cs₂CO₃.
Q3: Can the acetamido group interfere with the coupling reaction?
A3: Yes, the acetamido group can present challenges:
-
N-H Acidity: The N-H proton of the acetamido group is weakly acidic and can be deprotonated by strong bases, potentially leading to side reactions or catalyst inhibition.
-
Hydrolysis: Under strongly basic or acidic workup conditions, the acetamido group can be hydrolyzed back to the free amine.
-
Chelation: The amide oxygen and the pyridine nitrogen can act as a bidentate ligand for the palladium catalyst, potentially forming an inactive complex.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound (or its methyl ester)?
A4: For the methyl ester of this compound, a good starting point would be adapting conditions used for similar bromopyridine systems. A protocol for the closely related 5-bromonicotinic acid has been reported and can be adapted.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen or other functional groups. 2. Decarboxylative side reaction consuming starting material. 3. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). 4. Insufficient temperature. | 1. Use a higher catalyst loading (2-5 mol %). 2. Screen different palladium pre-catalysts and ligands (see table below). Buchwald-type ligands are often effective for challenging substrates. 3. Protect the carboxylic acid as an ester. 4. Use anhydrous and degassed solvents. 5. Increase the reaction temperature in increments of 10 °C. |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Base-catalyzed degradation of the boronic acid. | 1. Use rigorously dried and degassed solvents and reagents. 2. Use a less basic boronic acid derivative, such as a pinacol ester. 3. Use a milder base (e.g., K₃PO₄). |
| Homocoupling of Boronic Acid | 1. Slow transmetalation step. 2. Presence of oxygen. | 1. Ensure the reaction is thoroughly degassed. 2. Screen different ligands to accelerate the catalytic cycle. |
| Decarboxylation | 1. High reaction temperature. 2. Strong base. | 1. Protect the carboxylic acid as an ester. 2. Lower the reaction temperature. 3. Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). |
Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst deactivation. 2. Dehydrohalogenation of the starting material. 3. Poor solubility of reagents. | 1. Use a higher catalyst loading. 2. Ensure a strictly inert atmosphere. 3. Consider a copper-free Sonogashira protocol to avoid issues with copper acetylide precipitation. 4. Screen different solvents or solvent mixtures (e.g., DMF, THF, Dioxane). |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. Inappropriate copper source or loading. | 1. Rigorously degas all solvents and reagents. 2. Use a copper-free protocol if the problem persists. |
| Formation of Insoluble Precipitates | 1. Formation of copper acetylides. | 1. Use an excess of the amine base. 2. Switch to a copper-free Sonogashira protocol. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst deactivation by the substrate. 2. Inappropriate ligand for the specific amine coupling partner. 3. Base incompatibility with other functional groups. | 1. Screen different generations of Buchwald ligands (e.g., XPhos, SPhos). 2. Use a non-nucleophilic, strong base like NaOtBu or LHMDS. 3. Ensure anhydrous and anaerobic conditions. |
| Hydrodehalogenation of Starting Material | 1. β-hydride elimination from the palladium-amido complex. | 1. Use a bulky ligand to disfavor β-hydride elimination. 2. Lower the reaction temperature. |
| Acetamido Group Hydrolysis | 1. Use of a very strong base and high temperatures. | 1. Use the mildest possible conditions that afford a reasonable reaction rate. 2. Consider protecting the acetamido N-H if it proves problematic. |
Data Presentation: Recommended Starting Conditions for Coupling Reactions
Note: The following tables are compiled from protocols for structurally similar substrates and should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85 | [3] |
| 2 | 5-Bromonicotinic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89 | [3] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |
| 4 | Methyl 5-bromo-picolinate | 3-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | N/A |
Table 2: Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | N/A |
| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 93 | N/A |
| 3 | 4-Bromopyridine HCl | Trimethylsilyl-acetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 88 | N/A |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 91 | N/A |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 98 | N/A |
| 3 | 5-Bromopicolinate | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 | N/A |
Experimental Protocols
Important Note: It is highly recommended to first protect the carboxylic acid of this compound as a methyl or ethyl ester to prevent decarboxylation. The following protocols are written for the methyl ester derivative, Methyl 2-acetamido-5-bromoisonicotinate .
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-acetamido-5-bromoisonicotinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand. Subsequently, add degassed solvent (e.g., DMF or Dioxane/H₂O 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a dry Schlenk flask, add Methyl 2-acetamido-5-bromoisonicotinate (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N or DIPEA, 3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool to room temperature, concentrate the reaction mixture, and partition between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
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Reagent Addition: Add Methyl 2-acetamido-5-bromoisonicotinate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Seal the tube and heat in a preheated oil bath to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction by LC-MS.
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Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
How to resolve stability issues of 2-Acetamido-5-bromoisonicotinic acid in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve stability issues encountered with 2-Acetamido-5-bromoisonicotinic acid in solution. The information is based on the chemical properties of its functional groups and general principles of chemical stability.
Troubleshooting Guide
Users experiencing instability with this compound in solution, such as precipitation, discoloration, or loss of potency, can follow this guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A1: The primary cause of instability is the hydrolysis of the acetamido group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2-Amino-5-bromoisonicotinic acid and acetic acid.[1][2][3][4][5] Other factors that can contribute to degradation include elevated temperature, exposure to light, and interaction with other reactive species in the solution.
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: To minimize hydrolysis of the acetamido group, it is recommended to maintain the solution at a neutral pH, ideally between 6 and 8. Both strongly acidic and strongly basic conditions will accelerate the degradation of the compound.
Q3: How should solutions of this compound be stored?
A3: For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C). For long-term storage, freezing the solution at -20°C or below is advisable. Additionally, the solution should be protected from light by using amber vials or by wrapping the container in foil.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product resulting from hydrolysis is 2-Amino-5-bromoisonicotinic acid. Under certain conditions, further degradation of the isonicotinic acid backbone, such as decarboxylation, may occur, though this typically requires more extreme conditions.
Caption: Potential hydrolysis degradation pathway.
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Avoid strong acids, strong bases, and potent oxidizing agents, as they are likely to accelerate the degradation of the compound. The compatibility with other reagents should be determined on a case-by-case basis through stability studies.
Quantitative Data
The following table presents hypothetical stability data for this compound under various conditions to illustrate the impact of pH and temperature on its degradation.
| Condition | % Degradation after 7 days | Primary Degradation Product |
| pH 3.0 at 25°C | 15.2% | 2-Amino-5-bromoisonicotinic acid |
| pH 7.0 at 25°C | 2.1% | 2-Amino-5-bromoisonicotinic acid |
| pH 9.0 at 25°C | 18.5% | 2-Amino-5-bromoisonicotinic acid |
| pH 7.0 at 4°C | < 1% | Not Detected |
| pH 7.0 at 40°C | 8.9% | 2-Amino-5-bromoisonicotinic acid |
| pH 7.0 at 25°C, Light | 4.5% | 2-Amino-5-bromoisonicotinic acid |
| pH 7.0 at 25°C, Dark | 2.0% | 2-Amino-5-bromoisonicotinic acid |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Experimental Protocols
1. Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
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Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.
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Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
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Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and incubate at room temperature for 24 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
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Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
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Analysis: Analyze all samples by a stability-indicating method, such as HPLC with a UV detector, and compare them to a control sample. Characterize major degradation products using mass spectrometry (MS).
2. Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology:
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Prepare Samples: Prepare multiple aliquots of the compound in the desired solution and container closure system.
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Storage Conditions: Store the samples under the following conditions:
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Refrigerated: 2-8°C
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Room Temperature: 25°C / 60% Relative Humidity
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Accelerated: 40°C / 75% Relative Humidity
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
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Analysis: At each time point, analyze the samples for:
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Appearance (color, clarity, precipitation)
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pH
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Assay of the active ingredient (e.g., by HPLC)
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Quantification of degradation products
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3. HPLC Analytical Method for Stability Testing
Objective: To quantify this compound and its degradation products.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-17 min: 95% B
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17-18 min: 95% to 5% B
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18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Standard Preparation: Prepare a standard curve of this compound in the mobile phase.
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Sample Preparation: Dilute the sample to be analyzed in the mobile phase.
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Quantification: Determine the concentration of the parent compound and any degradation products by comparing their peak areas to the standard curve.
References
Methods for removing impurities from 2-Acetamido-5-bromoisonicotinic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-Acetamido-5-bromoisonicotinic acid. The following information is curated to address common challenges encountered during experimental procedures.
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by evaporating some of the solvent before cooling.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.- Ensure the solution is sufficiently cooled, preferably in an ice bath, before filtration. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product "Oils Out" During Recrystallization | The solvent is too nonpolar for the compound, or the solution cooled too quickly. | - Reheat the mixture to redissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool more slowly.- Use a different, more polar solvent system for recrystallization. |
| High levels of impurities are present. | Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization. | |
| Streaking or Tailing of Spots on TLC/Column Chromatography | The compound is interacting strongly with the acidic silica gel due to its basic pyridine nitrogen. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or acetic acid, to the eluent to improve the peak shape. |
| The sample is overloaded on the TLC plate or column. | Reduce the amount of sample loaded. | |
| Poor Separation in Column Chromatography | The eluent polarity is not optimized. | - If the compound is not moving from the baseline (Rf is too low), increase the polarity of the eluent.- If the compound is running with the solvent front (Rf is too high), decrease the polarity of the eluent. |
| Colored Impurities in Final Product | Colored byproducts from the synthesis are carried through the purification. | Add a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step. Be aware that this may reduce the overall yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from starting materials or side reactions. These may include:
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Unreacted starting materials: Such as 2-amino-5-bromoisonicotinic acid.
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Over-brominated byproducts: Species with additional bromination on the pyridine ring.
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Hydrolysis products: If moisture is present, the acetamido group could be hydrolyzed back to an amino group.
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Reagents from synthesis: Residual acetic anhydride or other reagents used in the acetylation step.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are:
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Recrystallization: This is often effective for removing small amounts of impurities. Suitable solvents can be polar protic solvents like ethanol, isopropanol, or mixtures of these with water.
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Acid-Base Extraction: Due to the presence of both a carboxylic acid and a basic pyridine ring, acid-base extraction can be a powerful purification tool. Dissolving the crude material in a dilute base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid is a common strategy.
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Flash Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Q3: My compound is soluble in water. How can I effectively purify it?
A3: For water-soluble compounds like this, several strategies can be employed. You can perform an acid-base extraction to isolate the compound from neutral, water-soluble impurities. Alternatively, you can try recrystallization from a mixed solvent system, such as ethanol/water or isopropanol/water, to modulate the solubility. In some cases, converting the carboxylic acid to a methyl ester can make the compound more amenable to purification by chromatography in organic solvents; the ester can then be hydrolyzed back to the acid.[1]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.
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Hot Filtration: Pre-heat a funnel with fluted filter paper and filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Add hot water dropwise to the filtrate until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature.
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Isolation of Crystals: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
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Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a column and allow it to pack. Equilibrate the column by running the initial eluent through it.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Loading the Sample: Load the dissolved sample onto the top of the silica gel column.
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Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes/ethyl acetate with a small percentage of acetic acid to improve peak shape).
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Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Workflows
Caption: A general workflow for the recrystallization of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 2-Acetamido-5-bromoisonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-5-bromoisonicotinic acid. Below are potential synthetic routes and solutions to common experimental challenges.
Route 1: Bromination of 2-Acetamidoisonicotinic acid
This route involves the initial synthesis of 2-Acetamidoisonicotinic acid followed by electrophilic bromination.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of the 2-Acetamidoisonicotinic acid precursor?
A1: A standard method is the acetylation of 2-Aminoisonicotinic acid. This is typically achieved by reacting 2-Aminoisonicotinic acid with an acetylating agent like acetic anhydride.[1][2]
Q2: What are the expected challenges during the bromination of 2-Acetamidoisonicotinic acid?
A2: The primary challenges include controlling the regioselectivity of the bromination to favor the 5-position and preventing over-bromination, which can lead to di-brominated byproducts.[3] The acetamido group is an activating ortho-, para-director, which should favor bromination at the desired 5-position (para to the acetamido group).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction progress using TLC or LC-MS. |
| Suboptimal brominating agent. | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.[3] | |
| Formation of multiple isomers | Lack of regioselectivity. | Perform the reaction at a lower temperature to enhance selectivity. Consider using a less polar solvent.[4] |
| Presence of di-brominated byproducts | Excess of brominating agent. | Use a stoichiometric amount (1.0-1.2 equivalents) of the brominating agent and add it portion-wise.[3] |
| Product degradation | Harsh reaction conditions. | Use milder conditions, such as a lower temperature or a less acidic solvent. If the product is sensitive, ensure a neutral workup procedure.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamidoisonicotinic acid
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Reaction Setup: In a round-bottom flask, dissolve 2-Aminoisonicotinic acid in acetic anhydride.
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Reaction: Stir the mixture. The reaction is often exothermic, and the temperature should be controlled, not exceeding 60 °C.[2] The reaction progress can be monitored by TLC. A typical reaction time is 1-2 hours.[1][2]
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Work-up: After completion, the reaction mixture is poured into ice water to quench the excess acetic anhydride.[1] The product may precipitate and can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: Bromination of 2-Acetamidoisonicotinic acid
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Reaction Setup: Dissolve 2-Acetamidoisonicotinic acid in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.
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Addition of Brominating Agent: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise.[5]
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[5]
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Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate.[5]
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Purification: The crude product can be purified by column chromatography on silica gel.[5]
Visualization of Synthetic Pathway
Caption: Synthetic workflow for Route 1.
Route 2: Acetylation of 2-Amino-5-bromoisonicotinic acid
This alternative route involves the synthesis of 2-Amino-5-bromoisonicotinic acid, followed by acetylation of the amino group.
Frequently Asked Questions (FAQs)
Q1: How can 2-Amino-5-bromoisonicotinic acid be synthesized?
A1: A common approach is the direct bromination of 2-Aminoisonicotinic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[5] The 5-position is para to the amino group, making it a likely site for bromination.
Q2: What are the main challenges in the acetylation of 2-Amino-5-bromoisonicotinic acid?
A2: The acetylation of aminopyridines is generally a high-yielding reaction.[1][2] Potential challenges could include the solubility of the starting material and the need to control the reaction temperature, as the reaction with acetic anhydride can be exothermic.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in the bromination of 2-Aminoisonicotinic acid | Over-bromination due to the highly activating amino group. | Use a milder brominating agent like NBS and carefully control the stoichiometry.[3] Running the reaction at a lower temperature can also improve selectivity. |
| Formation of isomeric byproducts. | The amino group also directs to the ortho position (position 3). Purification by column chromatography may be necessary to separate the desired 5-bromo isomer. | |
| Incomplete acetylation | Poor solubility of the starting material. | Consider a different solvent system or the addition of a co-solvent. Ensure the reaction mixture is well-stirred. |
| Deactivation of the amino group. | The presence of the bromo and carboxylic acid groups may slightly reduce the nucleophilicity of the amino group. If the reaction is slow, a slight increase in temperature or reaction time may be necessary. |
Experimental Protocols
Protocol 3: Synthesis of 2-Amino-5-bromoisonicotinic acid
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Reaction Setup: Dissolve 2-Aminoisonicotinic acid in a suitable solvent like glacial acetic acid.
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Bromination: Cool the solution to below 20 °C. Add a solution of bromine in acetic acid dropwise with vigorous stirring.[6]
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Reaction: After the addition is complete, continue stirring for an additional hour.[6]
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Work-up: Dilute the reaction mixture with water and neutralize with a base such as sodium hydroxide solution to precipitate the product.[6]
-
Purification: Collect the precipitate by filtration and wash with water. The crude product can be purified by recrystallization.
Protocol 4: Acetylation of 2-Amino-5-bromoisonicotinic acid
-
Reaction Setup: In a round-bottom flask, add 2-Amino-5-bromoisonicotinic acid to acetic anhydride.[2]
-
Reaction: Stir the mixture, controlling the temperature to below 60 °C.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Pour the reaction mixture into ice water to quench excess acetic anhydride and precipitate the product.[1]
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
| Reaction | Starting Material | Reagents | Temperature | Time | Yield (%) | Reference |
| Acetylation | 2-Aminopyridine | Acetic anhydride | < 60 °C | 1 h | 95 | [1][2] |
| Bromination | 3-Aminopyridine | NBS, Acetonitrile | 0 °C to RT | 2-4 h | - | [5] |
Visualization of Synthetic Pathway
Caption: Synthetic workflow for Route 2.
References
Technical Support Center: Scale-Up of 2-Acetamido-5-bromoisonicotinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Acetamido-5-bromoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway commences with the bromination of 2-aminopyridine, followed by acetylation of the amino group, and finally, carboxylation at the 4-position of the pyridine ring. It is crucial to control the reaction conditions at each step to ensure high yield and purity.
Q2: What are the primary challenges in the bromination of the pyridine ring?
The main challenge during bromination is controlling the regioselectivity and preventing the formation of di-brominated byproducts. Over-bromination can occur if the reaction temperature is too high or if an excess of the brominating agent is used.[1]
Q3: What are the critical factors to consider during the acetylation of the amino group?
The acetylation of the 2-amino group is generally straightforward. However, ensuring complete acetylation without affecting other parts of the molecule is key. Incomplete reactions can lead to purification challenges. The choice of acetylating agent and reaction conditions should be optimized to drive the reaction to completion.
Q4: What are the known difficulties in the carboxylation of the pyridine ring?
Carboxylation of the pyridine ring, particularly at the 4-position, can be challenging due to the electron-deficient nature of the ring. This step often requires specific catalysts and conditions to achieve good yields and regioselectivity. Recent advancements in electrochemical and copper-catalyzed carboxylation methods show promise for improving efficiency.[2][3]
Q5: Can the acetamido group be hydrolyzed during the synthesis or work-up?
Yes, the acetamido group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during certain reaction steps or work-up procedures. Careful control of pH is necessary to prevent the formation of the corresponding amino-bromo-isonicotinic acid impurity.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using TLC or HPLC.- Ensure the reaction temperature is optimal for the chosen brominating agent. |
| Sub-optimal Brominating Agent | - Consider using N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to liquid bromine.[4] |
| Loss of Product During Work-up | - Optimize the extraction and isolation procedures to minimize product loss. |
Problem 2: Formation of Di-brominated Impurity
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess of the brominating agent. |
| High Reaction Temperature | - Perform the reaction at a lower temperature to improve selectivity. |
| Inefficient Mixing | - Ensure vigorous and efficient stirring, especially during the addition of the brominating agent, to avoid localized high concentrations. |
Problem 3: Incomplete Acetylation
| Possible Cause | Suggested Solution |
| Insufficient Acetylating Agent | - Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). |
| Presence of Moisture | - Ensure all reagents and solvents are anhydrous, as water can consume the acetylating agent. |
| Low Reaction Temperature | - Gently heat the reaction mixture if the reaction is sluggish at room temperature. |
Problem 4: Low Yield or Poor Selectivity in Carboxylation
| Possible Cause | Suggested Solution |
| Deactivation of Catalyst | - Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Sub-optimal Reaction Conditions | - Screen different catalysts, ligands, and solvent systems to find the optimal conditions for the specific substrate.[2] |
| Poor CO2 Availability (for CO2-based carboxylation) | - Ensure a sufficient pressure of CO2 and efficient gas-liquid mixing. |
Problem 5: Hydrolysis of the Acetamido Group
| Possible Cause | Suggested Solution |
| Harsh Acidic or Basic Conditions During Work-up | - Neutralize the reaction mixture carefully, avoiding prolonged exposure to strong acids or bases.- Use buffered solutions for pH adjustment where possible. |
| High Temperatures During Purification | - Avoid excessive heat during recrystallization or distillation if acidic or basic impurities are present. |
Problem 6: Difficulty in Product Purification and Crystallization
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Analyze the crude product by HPLC or LC-MS to identify the impurities.- Employ appropriate purification techniques such as column chromatography or recrystallization with a suitable solvent system. |
| Oiling Out During Crystallization | - Ensure the cooling process is slow and gradual.- Try adding a seed crystal to induce crystallization.- Re-dissolve the oil and add a small amount of a co-solvent to aid crystallization. |
| Product is a Tar-like Substance | - This may indicate product decomposition. Re-evaluate the reaction conditions, particularly temperature and the presence of strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-5-bromopyridine
This protocol is based on the acetylation of 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-acetamido-5-bromopyridine by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Carboxylation of 2-Acetamido-5-bromopyridine (Conceptual)
This is a conceptual protocol based on modern carboxylation methods. Specific conditions would require optimization.
Materials:
-
2-Acetamido-5-bromopyridine
-
Copper(I) catalyst (e.g., CuI)
-
A suitable ligand (e.g., a phenanthroline-based ligand)
-
A base (e.g., Cs2CO3)
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CO2 source (e.g., CO2 balloon or high-pressure reactor)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a flame-dried Schlenk flask, add 2-acetamido-5-bromopyridine (1 equivalent), the copper catalyst (e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (e.g., 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent under the inert atmosphere.
-
Evacuate and backfill the flask with CO2.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and acidify to pH 3-4 with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purify the crude this compound by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields (Illustrative)
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Common Impurities |
| Bromination | 2-aminopyridine, NBS, Acetonitrile | 25-30 | 2-4 | 85-95 | 2-amino-3,5-dibromopyridine |
| Acetylation | 2-amino-5-bromopyridine, Acetic anhydride, Pyridine | 0-25 | 2-4 | 90-98 | Unreacted starting material |
| Carboxylation | 2-acetamido-5-bromopyridine, Cu(I) catalyst, CO2 | 80-120 | 12-24 | 50-70 | De-acetylated product, starting material |
Note: The yields and conditions provided are illustrative and may require optimization for specific scales and equipment.
Visualizations
References
Preventing the degradation of 2-Acetamido-5-bromoisonicotinic acid during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Acetamido-5-bromoisonicotinic acid during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary degradation pathways for this compound are hydrolysis of the acetamido group and potential photodegradation. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 2-Amino-5-bromoisonicotinic acid. Exposure to light, especially UV light, can also induce degradation, potentially through debromination or other photochemical reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air.
Q3: I've observed a change in the color of my this compound powder. What could be the reason?
A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to exposure to light, elevated temperatures, or moisture. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent is aqueous and not pH-controlled. If solutions must be prepared in advance, they should be stored at 2-8°C for a short duration and protected from light. The stability of the compound in the specific solvent system should be validated.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation product resulting from hydrolysis is 2-Amino-5-bromoisonicotinic acid. Other potential degradation products arising from more severe stress conditions could include debrominated species or other modifications to the pyridine ring.
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Potency in Experiments
-
Possible Cause: Degradation of this compound stock material.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, protected from light and moisture.
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Assess Purity: Analyze the purity of the stock material using HPLC. Compare the chromatogram to a reference standard if available. Look for the appearance of new peaks that could indicate degradation products.
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Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for subsequent experiments.
-
Issue 2: Inconsistent Results Between Different Batches
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Possible Cause: Varied stability and purity between different lots of the compound.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to check the initial purity and impurity profile.
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Perform Purity Check on New Batches: It is good practice to perform an in-house purity check (e.g., via HPLC) on any new batch before use.
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Standardize Handling Procedures: Ensure that all batches are handled and stored under identical conditions to minimize variability.
-
Data Presentation: Stability of this compound Under Stress Conditions (Illustrative Data)
The following tables provide illustrative data on the stability of this compound under accelerated stability testing conditions. This data is based on typical degradation profiles for similar compounds and should be used as a guideline for designing experiments.
Table 1: Effect of Temperature on the Stability of Solid this compound (6 months)
| Storage Temperature (°C) | Initial Purity (%) | Purity after 6 months (%) | Appearance |
| 2-8 (Control) | 99.5 | 99.2 | White to off-white powder |
| 25 | 99.5 | 97.8 | Slight yellowing |
| 40 | 99.5 | 92.1 | Yellowish powder |
| 60 | 99.5 | 85.3 | Brownish powder |
Table 2: Effect of Humidity on the Stability of Solid this compound at 25°C (6 months)
| Relative Humidity (%) | Initial Purity (%) | Purity after 6 months (%) | Appearance |
| 30 (Control) | 99.5 | 98.5 | White to off-white powder |
| 60 | 99.5 | 96.5 | Slight clumping, pale yellow |
| 75 | 99.5 | 91.7 | Clumping, yellowish |
| 90 | 99.5 | 82.4 | Significant clumping, brown |
Table 3: Effect of Light Exposure on the Stability of Solid this compound at 25°C (ICH Q1B Photostability Testing)
| Light Source | Exposure | Initial Purity (%) | Purity after Exposure (%) | Appearance |
| Cool White Fluorescent | 1.2 million lux hours | 99.5 | 98.9 | No significant change |
| Near UV | 200 watt hours/square meter | 99.5 | 96.2 | Slight discoloration |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation (Solid State): Spread a thin layer of the solid compound in a petri dish and expose it to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (General Procedure)
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling and using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
How to increase the purity of synthesized 2-Acetamido-5-bromoisonicotinic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the purity of synthesized 2-Acetamido-5-bromoisonicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Purity of Crude Product After Synthesis
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure the complete conversion of the starting material, 2-amino-5-bromoisonicotinic acid, by monitoring the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the reaction temperature or extending the reaction time. |
| Excess Acetic Anhydride | While an excess of acetic anhydride is often used to drive the reaction to completion, a large excess can lead to the formation of diacetylated byproducts or other impurities. Use a moderate excess (e.g., 1.5 to 2.0 equivalents). |
| Side Reactions | The pyridine nitrogen is generally less nucleophilic than the amino group, but at elevated temperatures, side reactions involving the ring nitrogen cannot be entirely ruled out. Maintain a controlled reaction temperature, typically at or below room temperature. |
| Hydrolysis of Product | During workup, exposure to strongly acidic or basic conditions can lead to the hydrolysis of the acetamido group back to the amine. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
Experimental Workflow for Synthesis:
Caption: A typical workflow for the synthesis of this compound.
Problem 2: Difficulty in Removing Impurities by Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. For this compound, consider solvents like ethanol, isopropyl alcohol, or aqueous mixtures of these.[1] |
| Presence of Co-precipitating Impurities | If an impurity has similar solubility properties to the desired product, it may co-precipitate during recrystallization. In such cases, a different purification technique, such as column chromatography, may be necessary. |
| Oiling Out | The compound may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Colored Impurities | The presence of colored impurities can often be addressed by treating the hot solution with a small amount of activated charcoal before filtration.[1] Be cautious not to use an excessive amount, as it can adsorb the desired product and reduce the yield.[1] |
Troubleshooting Logic for Recrystallization:
Caption: A decision-making workflow for troubleshooting the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis procedure for this compound?
A1: A common method involves the acetylation of 2-amino-5-bromoisonicotinic acid using acetic anhydride in a suitable solvent like pyridine. The general steps are:
-
Dissolve 2-amino-5-bromoisonicotinic acid in pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a small amount of methanol.
-
Perform an aqueous workup to isolate the crude product.
Q2: What are the most likely impurities in synthesized this compound?
A2: The most probable impurities include:
-
Unreacted 2-amino-5-bromoisonicotinic acid: This can be detected by HPLC or TLC.
-
Diacetylated byproduct: Although less common for an amino group, over-acetylation is a possibility under harsh conditions.
-
Hydrolyzed product: If the workup conditions are not carefully controlled, some of the desired product may revert to the starting amine.
-
Residual pyridine and acetic acid: These should be removed during the workup and purification steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting trace impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or acetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structural impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The reported melting point for this compound is in the range of 258-262 °C.
Q4: What are the key parameters to control during recrystallization to maximize purity?
A4: To achieve high purity through recrystallization, focus on the following:
-
Solvent Selection: Choose a solvent that provides a significant difference in solubility at high and low temperatures.
-
Cooling Rate: Allow the solution to cool slowly and without disturbance to promote the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Ensure the purified crystals are thoroughly dried to remove any residual solvent.
Purity Enhancement Strategies and Expected Outcomes:
| Purification Method | Potential Purity Improvement | Key Considerations |
| Single Recrystallization | From ~90% to >98% | Dependent on the choice of solvent and the nature of the impurities. |
| Recrystallization with Charcoal Treatment | Can significantly improve color and remove certain organic impurities. | May slightly reduce yield due to adsorption of the product.[1] |
| Column Chromatography | Can achieve >99% purity | More time-consuming and requires more solvent compared to recrystallization. |
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Purity Analysis Workflow:
Caption: A standard workflow for the comprehensive purity analysis of the final product.
References
Validation & Comparative
Spectroscopic Analysis: A Comparative Guide to 2-Acetamido-5-bromoisonicotinic acid and 5-Bromonicotinic acid
For Immediate Release
This guide provides a comparative analysis of the spectroscopic properties of 2-Acetamido-5-bromoisonicotinic acid and a key structural alternative, 5-bromonicotinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a baseline for characterization and quality control. While experimental data for 5-bromonicotinic acid is readily available, specific spectral data for this compound is not widely published. Therefore, this guide presents the available data for the latter, alongside predicted spectroscopic characteristics based on its chemical structure, to facilitate preliminary analysis and experimental design.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below.
| Property | This compound | 5-Bromonicotinic acid |
| Molecular Formula | C₈H₇BrN₂O₃[1][2] | C₆H₄BrNO₂[3] |
| Molecular Weight | 259.06 g/mol [1][2] | 202.01 g/mol [3] |
| Melting Point | 258-262 °C[1][4] | 178-180 °C |
| Appearance | Off-white to pale yellow crystalline powder (Predicted) | Off-white powder[3] |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (Predicted) | Slightly soluble in DMSO and Methanol[3] |
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d₆ | Predicted:~13.0 (s, 1H, COOH)~10.0 (s, 1H, NH)~8.6 (s, 1H, Ar-H)~8.2 (s, 1H, Ar-H)~2.1 (s, 3H, CH₃) |
| 5-Bromonicotinic acid | CDCl₃ & DMSO-d₆ | 9.1 (s, 1H), 8.8 (s, 1H), 8.4 (s, 1H)[5][6] |
Table 3: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Predicted:~169 (C=O, acetamido)~165 (C=O, carboxylic acid)~155 (C-NH)~148 (Ar-C)~142 (Ar-C)~120 (Ar-C-Br)~115 (Ar-C)~24 (CH₃) |
| 5-Bromonicotinic acid | DMSO-d₆ | 165.5, 153.2, 152.1, 140.2, 131.9, 122.3[7] |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | This compound (Predicted) | 5-Bromonicotinic acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H (Amide) | ~3300 | - |
| C=O (Carboxylic Acid) | ~1700 | ~1700 |
| C=O (Amide) | ~1680 | - |
| C=C, C=N (Aromatic) | 1600-1400 | 1600-1450 |
| C-Br | 700-500 | 700-550 |
Note: The IR spectrum for 5-Bromonicotinic acid is available, and the provided ranges are consistent with the data.[8]
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragments (m/z) |
| This compound | ESI⁻ | 257/259 | Predicted:215/217 ([M-H-CH₂CO]⁻)199/201 ([M-H-CO₂]⁻) |
| 5-Bromonicotinic acid | EI | - | 201/203 ([M]⁺), 183/185 ([M-H₂O]⁺), 156/158 ([M-COOH]⁺)[9][10] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of the sample (5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube.[11] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.
FT-IR Spectroscopy
For solid samples, a small amount of the material is finely ground and mixed with potassium bromide (KBr).[12] The mixture is then pressed into a thin, transparent pellet.[12] Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[13] The spectrum is then recorded using an FT-IR spectrometer.
Mass Spectrometry
For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For a more volatile compound like 5-bromonicotinic acid, Electron Ionization (EI) can be used, where the sample is vaporized and then ionized by a beam of electrons.[14]
Experimental Workflow
The general workflow for the spectroscopic analysis of a novel compound like this compound is outlined below.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 5. 5-Bromonicotinic acid(20826-04-4) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 5-Bromonicotinic acid(20826-04-4) 13C NMR [m.chemicalbook.com]
- 8. 5-Bromonicotinic acid(20826-04-4) IR Spectrum [m.chemicalbook.com]
- 9. 5-Bromonicotinic acid(20826-04-4) MS spectrum [chemicalbook.com]
- 10. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. metbio.net [metbio.net]
Comparative Analysis of Synthetic Methodologies for 2-Acetamido-5-bromoisonicotinic Acid
For Immediate Release
A comprehensive guide comparing various synthetic pathways to produce 2-Acetamido-5-bromoisonicotinic acid, a key building block in pharmaceutical research and development, is presented below. This document provides an objective analysis of different methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most efficient and suitable synthesis route.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the acetamido, bromo, and carboxylic acid functionalities on the pyridine ring makes it a versatile scaffold for drug discovery. This guide outlines and compares three plausible synthetic routes, evaluating them based on starting materials, key transformations, and overall efficiency.
Comparison of Synthetic Routes
Three primary synthetic strategies have been evaluated for the preparation of this compound. The feasibility of each route is dependent on the availability of starting materials and the efficiency of key chemical transformations, particularly regioselective bromination and functional group manipulations.
| Parameter | Route A: Acetylation then Bromination | Route B: Bromination then Acetylation | Route C: Multi-step from 2-Aminopyridine |
| Starting Material | 2-Acetamidoisonicotinic acid | 2-Aminoisonicotinic acid | 2-Aminopyridine |
| Key Intermediates | - | 2-Amino-5-bromoisonicotinic acid | 2-Amino-5-bromopyridine |
| Critical Step | Regioselective bromination | Regioselective bromination | Carboxylation at the 4-position |
| Reagents | Acetic anhydride, Brominating agent (e.g., NBS) | Brominating agent (e.g., NBS), Acetic anhydride | Brominating agent, Carboxylating agent, Acetic anhydride |
| Reported Yields | Dependent on bromination efficiency | Dependent on bromination efficiency | Carboxylation step not well-established |
| Advantages | Potentially shorter route if starting material is available. | Logic pathway with functional group protection. | Readily available and inexpensive starting material. |
| Disadvantages | Regioselectivity of bromination can be challenging. | Potential for side reactions during bromination. | The carboxylation of 2-amino-5-bromopyridine is a significant synthetic hurdle with low reported success. |
Detailed Experimental Protocols
Route A: Acetylation Followed by Bromination (Hypothetical)
This route commences with the acetylation of 2-aminoisonicotinic acid, followed by the critical bromination step.
Step 1: Synthesis of 2-Acetamidoisonicotinic Acid
-
Materials: 2-Aminoisonicotinic acid, Acetic anhydride.
-
Procedure: 2-Aminoisonicotinic acid is dissolved in acetic anhydride and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water, filtered, and dried.
Step 2: Bromination of 2-Acetamidoisonicotinic Acid
-
Materials: 2-Acetamidoisonicotinic acid, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-acetamidoisonicotinic acid in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Route B: Bromination Followed by Acetylation
This route prioritizes the early introduction of the bromine atom.
Step 1: Synthesis of 2-Amino-5-bromoisonicotinic acid
-
Materials: 2-Aminoisonicotinic acid, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 2-aminoisonicotinic acid in acetonitrile, N-bromosuccinimide is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed, and the crude product is purified by column chromatography.
Step 2: Acetylation of 2-Amino-5-bromoisonicotinic acid
-
Materials: 2-Amino-5-bromoisonicotinic acid, Acetic anhydride, Pyridine.
-
Procedure: 2-Amino-5-bromoisonicotinic acid is dissolved in pyridine, and acetic anhydride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The mixture is then poured into ice water, and the precipitated product is filtered, washed with water, and dried to afford this compound.
Route D: Synthesis via Methyl Ester Intermediate
This is often the most practical approach, utilizing a commercially available starting material.
Step 1: Bromination of Methyl 2-aminoisonicotinate
-
Materials: Methyl 2-aminoisonicotinate, N-Bromosuccinimide (NBS), Dichloromethane.
-
Procedure: Methyl 2-aminoisonicotinate is dissolved in dichloromethane, and NBS is added in one portion at -10 °C. The mixture is stirred at 0 °C for 30 minutes. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Methyl 2-amino-5-bromoisonicotinate.[1]
Step 2: Acetylation of Methyl 2-amino-5-bromoisonicotinate
-
Materials: Methyl 2-amino-5-bromoisonicotinate, Acetic anhydride, Pyridine.
-
Procedure: The starting material is dissolved in pyridine, and acetic anhydride is added at 0 °C. The reaction is stirred at room temperature. Upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield Methyl 2-acetamido-5-bromoisonicotinate.
Step 3: Hydrolysis of Methyl 2-acetamido-5-bromoisonicotinate
-
Materials: Methyl 2-acetamido-5-bromoisonicotinate, Sodium hydroxide, Water, Methanol.
-
Procedure: The methyl ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to give this compound.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of synthetic routes to this compound.
Conclusion
Based on the available literature and established chemical principles, Route D , starting from Methyl 2-aminoisonicotinate, appears to be the most practical and reliable synthetic pathway. This route utilizes a readily available starting material and involves a series of well-understood transformations. While Routes A and B are theoretically plausible, they face significant challenges in achieving high regioselectivity during the bromination step directly on the isonicotinic acid core. Route C is hampered by the difficult carboxylation step. For researchers requiring a dependable and scalable synthesis of this compound, the multi-step approach from Methyl 2-aminoisonicotinate is the recommended strategy. Further optimization of the bromination and hydrolysis steps in this route could lead to even higher overall yields.
References
Comparative Analysis of the Biological Activity of 2-Acetamido-5-bromoisonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid (niacin) and its derivatives have long been recognized for their diverse biological activities, playing a crucial role in various physiological processes. The strategic modification of the nicotinic acid scaffold has led to the development of numerous compounds with therapeutic potential. This guide provides a comparative overview of the biological activity of 2-Acetamido-5-bromoisonicotinic acid and its analogs, focusing on their potential antimicrobial and antitumor activities, as well as their interaction with key signaling pathways. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related analogs to infer its potential biological profile and guide future research.
Quantitative Data Summary
The biological activity of nicotinic acid derivatives is highly dependent on their structural modifications. The following tables summarize the antimicrobial and anticancer activities of various analogs, providing insights into structure-activity relationships (SAR).
Table 1: Antimicrobial Activity of Nicotinic Acid Analogs
| Compound Class | Analog Structure/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Acylhydrazones | 5-nitrofuran substituent (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| 5-nitrofuran substituent (Compound 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] | |
| 2-hydroxy-3,5-diiodophenyl substituent (Compound 5) | Gram-positive bacteria | 7.81 - 15.62 | [1] | |
| 1,3,4-Oxadiazolines | 5-nitrofuran substituent (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| 5-nitrofuran substituent (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [1] | |
| 5-nitrofuran substituent (Compound 25) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] | |
| 5-nitrofuran substituent (Compound 25) | Candida albicans ATCC 10231 | 15.62 | [1] |
Table 2: Anticancer Activity of Nicotinic Acid Analogs
| Compound Class | Analog Structure/Substituent | Cell Line | IC50 (µM) | Reference |
| Nicotinic Acid Hydrazones | Compound 6c | K562 (Leukemia) | 24.99 | |
| Thiazole-acetamide Derivatives | Compound 10a | - | 2.69 | |
| Compound 10o | - | 3.62 | ||
| Compound 13d | - | 3.68 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of nicotinic acid derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity or visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
GPR109A Receptor Binding Assay
This assay determines the ability of a compound to bind to the G protein-coupled receptor 109A (GPR109A).
-
Membrane Preparation: Cell membranes are prepared from a cell line that stably overexpresses the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]nicotinic acid) and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is then determined from competitive binding curves.
Signaling Pathways and Mechanisms of Action
The biological effects of nicotinic acid and its derivatives are often mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).
GPR109A Signaling Pathway
Activation of GPR109A by an agonist, such as nicotinic acid, initiates a cascade of intracellular events. The receptor is primarily coupled to an inhibitory G protein (Gi).
Caption: GPR109A signaling pathway upon agonist binding.
Upon ligand binding, the activated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA), which in turn modulates various downstream cellular processes, including the inhibition of lipolysis in adipocytes.
Potential Antimicrobial Mechanism
While the exact antimicrobial mechanism of nicotinic acid derivatives is not fully elucidated, it is hypothesized that they may interfere with essential metabolic pathways in microorganisms. The structural features of these compounds, including the pyridine ring and various substituents, can influence their ability to penetrate microbial cell walls and interact with specific molecular targets.
Caption: Experimental workflow for antimicrobial evaluation.
Conclusion
While direct biological activity data for this compound remains to be fully elucidated, the analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive compound. The presence of the acetamido group at the 2-position and the bromo substituent at the 5-position on the isonicotinic acid scaffold are key modifications that likely influence its pharmacokinetic and pharmacodynamic properties. The data presented on analogous acylhydrazone and oxadiazoline derivatives suggest that this compound may exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. Furthermore, its structural similarity to other nicotinic acid derivatives indicates a potential for interaction with the GPR109A receptor, suggesting possible roles in metabolic regulation and anti-inflammatory responses. Further experimental investigation is warranted to fully characterize the biological profile of this compound and to explore its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for guiding such future research endeavors.
References
Comparative Analysis of 2-Acetamido-5-bromoisonicotinic Acid Derivatives: A Review of Preclinical Data
A comprehensive review of available scientific literature reveals a notable absence of specific in vitro and in vivo studies on 2-Acetamido-5-bromoisonicotinic acid and its direct derivatives. While research exists on structurally related compounds, such as derivatives of 5-bromonicotinic acid and other acetamido-containing molecules, direct experimental data on the biological activity, efficacy, and mechanism of action of this compound derivatives is not present in the public domain. This guide, therefore, cannot provide a direct comparative analysis as requested but will summarize findings on closely related structures to offer potential insights.
The initial search for preclinical data on this compound derivatives did not yield any specific studies detailing their synthesis, biological evaluation, or mechanism of action. The only available information pertains to its chemical structure and basic physicochemical properties.[1]
However, the broader chemical space around this scaffold provides some context. For instance, derivatives of the isomeric 5-bromonicotinic acid have been explored for various therapeutic applications. These compounds are investigated for their potential to interact with the G-protein coupled receptor 109A (GPR109A), similar to nicotinic acid (niacin).[2] The derivatization of 5-bromonicotinic acid has been a strategy in the development of potential anticancer, antiviral, antimicrobial, and antioxidant agents.[3]
Similarly, various acetamide derivatives have been synthesized and evaluated for a range of biological activities. Studies have reported on acetamide derivatives with antioxidant and potential anti-inflammatory properties, though these are not based on the isonicotinic acid framework. Other research has focused on 2-acetamido derivatives of different heterocyclic cores, such as thiophene and benzothiazole, for applications as anti-leishmanial agents and kinase inhibitors, respectively.[4][5]
Given the lack of direct data, any discussion on the potential of this compound derivatives remains speculative. Future research would first need to establish synthetic routes to these compounds and then proceed with initial in vitro screening to identify any biological activity.
Hypothetical Experimental Workflow
Should research into this class of compounds be initiated, a typical preclinical evaluation workflow could be proposed. This would involve a series of in vitro and subsequent in vivo studies to characterize their biological effects.
Caption: A generalized workflow for the preclinical development of novel chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the structure of 2-Acetamido-5-bromoisonicotinic acid through analytical techniques.
This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 2-Acetamido-5-bromoisonicotinic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust framework for compound characterization. Detailed experimental protocols, comparative data, and workflow visualizations are presented to objectively assess the utility of each method.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is essential for its handling and analysis.
| Property | Value | Reference |
| CAS Number | 871269-03-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O₃ | [1][2] |
| Molecular Weight | 259.06 g/mol | [1][2] |
| Melting Point | 258-262 °C | [1][2] |
| Boiling Point | 569.9 °C at 760 mmHg | [1][2] |
| Density | 1.793 g/cm³ | [1][2] |
| Appearance | Typically a powder or crystalline solid | [1] |
Analytical Techniques for Structural Confirmation
The unambiguous determination of a molecule's structure requires the synergistic use of multiple analytical techniques. Each method provides unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.[3][4]
Experimental Workflow Overview
The general workflow for confirming the structure of a synthesized compound like this compound involves initial purification and purity assessment, followed by a suite of spectroscopic and crystallographic analyses.
Caption: General experimental workflow for the structural confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR experiments reveal the chemical environment, connectivity, and number of different types of protons and carbons.[3]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify chemical shifts (δ) and coupling constants (J).
Expected Spectral Data (Predicted)
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid (-COOH) |
| ~9.5 - 10.5 | singlet | 1H | Amide (-NH) | |
| ~8.7 | singlet | 1H | Aromatic H-6 | |
| ~8.4 | singlet | 1H | Aromatic H-3 | |
| ~2.1 | singlet | 3H | Acetyl methyl (-CH₃) | |
| ¹³C NMR | ~169 | - | - | Amide Carbonyl (C=O) |
| ~165 | - | - | Carboxylic Acid Carbonyl (C=O) | |
| ~152 | - | - | Aromatic C-2 (attached to NH) | |
| ~150 | - | - | Aromatic C-6 | |
| ~145 | - | - | Aromatic C-4 (attached to COOH) | |
| ~125 | - | - | Aromatic C-3 | |
| ~118 | - | - | Aromatic C-5 (attached to Br) | |
| ~24 | - | - | Acetyl methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol
-
Sample Preparation: Prepare a sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[6]
Expected Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch of carboxylic acid |
| ~3200 | Medium | N-H stretch of amide |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (methyl) |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1680 | Strong | C=O stretch of amide (Amide I band) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches |
| ~1550 | Medium | N-H bend of amide (Amide II band) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.[3]
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M-H]⁻. Observe the isotopic pattern.
Expected Spectral Data
| Technique | Expected m/z | Information Provided |
| HRMS (ESI+) | 258.9718 [M+H]⁺ | Confirms molecular formula C₈H₈BrN₂O₃⁺ |
| Low-Res MS | ~259 and ~261 | The presence of two peaks of nearly equal intensity (M and M+2) is a characteristic signature of a compound containing one bromine atom.[7] |
Single-Crystal X-ray Crystallography
This technique provides the definitive, unambiguous three-dimensional structure of a molecule, including bond lengths and angles, by analyzing the diffraction pattern of X-rays passing through a single crystal.[8][9]
Experimental Protocol
-
Crystal Growth: Grow a single crystal of high quality, suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (often cryogenic).[10]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.[11]
Expected Data
| Parameter | Information Provided |
| Space Group & Unit Cell Dimensions | Describes the crystal lattice and packing. |
| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom. |
| Bond Lengths & Angles | Confirms the connectivity and geometry of the entire molecule. |
| Intermolecular Interactions | Reveals hydrogen bonding and other interactions in the crystal lattice. |
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Carbon-hydrogen framework, connectivity, stereochemistry. | Provides the most detailed structural information in solution. | Requires a relatively pure sample; can be complex to interpret. |
| IR | Presence of functional groups. | Fast, simple, and requires a small amount of sample. | Provides limited information on the overall molecular skeleton. |
| MS | Molecular weight and molecular formula. | Extremely sensitive, confirms elemental composition. | Does not provide information on connectivity or stereochemistry. |
| X-ray | Absolute 3D structure in the solid state. | Unambiguous and definitive structural determination.[8] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation. |
Logical Relationship of Analytical Data
The data from each analytical technique provides a piece of the puzzle. The combination of these pieces allows for the complete and confident confirmation of the target structure.
Caption: Logical flow of information from different analytical techniques to confirm the final structure.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Bromoacetamide [webbook.nist.gov]
- 8. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallographic studies of RoAb13 bound to PIYDIN, a part of the N-terminal domain of C-C chemokine receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of the reactivity of 2-Acetamido-5-bromoisonicotinic acid.
A comprehensive guide for researchers and drug development professionals on the chemical reactivity of 2-Acetamido-5-bromoisonicotinic acid compared to analogous brominated pyridinecarboxylic acids in key synthetic transformations.
This guide provides a detailed comparative analysis of the reactivity of this compound and its structural isomers and analogs. The focus is on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. This objective comparison, supported by experimental data, aims to inform the strategic design of synthetic routes in pharmaceutical and chemical research.
Introduction to the Reactivity of Halopyridines
The reactivity of halopyridines is fundamentally influenced by the nature of the halogen, its position on the pyridine ring, and the electronic effects of other substituents. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend of the carbon-halogen bond strength: I > Br > Cl > F. The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step and is more facile for weaker C-X bonds.
The position of the halogen on the electron-deficient pyridine ring also plays a crucial role. The general order of reactivity for different positions in cross-coupling reactions is 4 > 2 > 3 > 5. Positions 4 and 2 are more electron-deficient and thus more susceptible to oxidative addition. In contrast, for nucleophilic aromatic substitution (SNAr), the reactivity is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.
This guide will compare the reactivity of the following compounds:
-
This compound: The target compound, featuring a bromine at the 5-position, a carboxylic acid at the 4-position, and an acetamido group at the 2-position.
-
5-Bromonicotinic acid: An isomer with the bromine at the 5-position and the carboxylic acid at the 3-position.
-
2-Bromoisonicotinic acid: An isomer with the bromine at the 2-position and the carboxylic acid at the 4-position.
-
3-Bromoisonicotinic acid: An isomer with the bromine at the 3-position and the carboxylic acid at the 4-position.
Comparative Data on Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the available data for the reaction of the selected bromopyridinecarboxylic acids with phenylboronic acid.
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| 5-Bromonicotinic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2-Bromoisonicotinic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 (estimated based on similar substrates) |
| 3-Bromoisonicotinic acid | Data not available | - | - | - | - | - |
Note: Specific yield for 2-Bromoisonicotinic acid is an estimation based on the general reactivity of 2-bromopyridines and may vary depending on the exact reaction conditions.
The methyl ester of 2-amino-5-bromoisonicotinic acid is reported to have high reactivity in Suzuki coupling reactions, suggesting that the parent acid, this compound, would also be a viable substrate, potentially after esterification to avoid complications with the carboxylic acid group.[2] The presence of the electron-donating acetamido group at the 2-position might slightly decrease the reactivity of the C-Br bond at the 5-position compared to an unsubstituted pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds. Below is a comparative summary of its application to the selected compounds with aniline.
| Compound | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| 5-Bromonicotinic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~70-80 (estimated based on similar substrates) |
| 2-Bromoisonicotinic acid | Data not available | - | - | - | - | - |
| 3-Bromoisonicotinic acid | Data not available | - | - | - | - | - |
Note: The yield for 5-Bromonicotinic acid is an estimation based on general protocols for similar bromopyridines.
The reactivity in Buchwald-Hartwig amination is also expected to be influenced by the substituent pattern. The electron-donating acetamido group in this compound might render the C-Br bond at the 5-position slightly less reactive compared to analogs with electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for halopyridines. The reactivity in SNAr reactions is generally lower for bromides at the 5-position compared to the 2- or 4-positions, as the activating effect of the ring nitrogen is less pronounced.
For this compound, the presence of the electron-withdrawing carboxylic acid group at the 4-position should activate the ring towards nucleophilic attack. However, the bromine at the 5-position is meta to the ring nitrogen, which is a less favorable position for SNAr. The acetamido group at the 2-position, being electron-donating, may further deactivate the ring for this type of reaction.
Direct quantitative comparative data for SNAr reactions of these specific compounds is scarce in the literature. However, based on general principles, the reactivity is expected to be modest and would likely require forcing conditions or the use of a catalyst.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromopyridinecarboxylic Acids
Materials:
-
Bromopyridinecarboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or DMF)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridinecarboxylic acid, arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination of Bromopyridinecarboxylic Acids
Materials:
-
Bromopyridinecarboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromopyridinecarboxylic acid, amine, base, palladium pre-catalyst, and ligand to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion
The reactivity of this compound in common cross-coupling reactions is influenced by a combination of electronic and steric factors. While the bromine at the 5-position is generally less reactive than at other positions on the pyridine ring, the presence of the carboxylic acid and acetamido groups modulates its reactivity. For Suzuki-Miyaura and Buchwald-Hartwig reactions, successful transformations are anticipated, although optimization of reaction conditions, potentially including protection of the carboxylic acid group, may be necessary to achieve high yields. The electron-donating nature of the acetamido group may slightly decrease the reactivity in these palladium-catalyzed reactions but could also influence the regioselectivity in more complex systems. In contrast, for nucleophilic aromatic substitution, the deactivating effect of the acetamido group and the meta-position of the bromine relative to the ring nitrogen suggest that this transformation would be more challenging. This guide provides a foundational understanding and practical protocols for researchers to further explore the synthetic utility of this versatile building block.
References
Benchmarking the Efficacy of 2-Acetamido-5-bromoisonicotinic Acid Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of novel 2-Acetamido-5-bromoisonicotinic acid derivatives against established drugs, drawing upon experimental data from structurally related compounds. The information presented herein is intended to serve as a foundational resource to inform further research and development of this promising class of molecules. While direct comparative data for this compound derivatives is emerging, the analysis of analogous compounds, particularly in the context of anticancer activity, offers significant insights into their potential mechanisms of action and therapeutic utility.
Data Presentation: Comparative Efficacy of Related Compounds
The following tables summarize the in vitro efficacy of various acetamido and bromo-substituted heterocyclic derivatives, providing a benchmark for the anticipated performance of this compound derivatives. The data is compiled from multiple studies and focuses on key therapeutic targets and cancer cell lines.
Table 1: In Vitro Anticancer Activity of Acetamido and Bromo-Substituted Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Known Drug Comparator | IC50 (µM) |
| 7-Acetamido-2-aryl-5-bromoindoles | Compound 5g | A549 (Lung Carcinoma) | - | Melphalan | - |
| HeLa (Cervical Carcinoma) | - | Melphalan | - | ||
| 5-bromo-7-azaindolin-2-one derivatives | Compound 23p | HepG2 (Liver Carcinoma) | 2.357 | Sunitinib | 31.594 |
| A549 (Lung Carcinoma) | 3.012 | Sunitinib | 49.036 | ||
| Skov-3 (Ovarian Cancer) | - | Sunitinib | - | ||
| Nicotinamide-based derivatives | Compound 6 | HCT-116 (Colon Carcinoma) | 9.3 | Sorafenib | - |
| HepG-2 (Liver Carcinoma) | 7.8 | Sorafenib | - | ||
| Sorafenib Derivatives | Compound 14c | PC-3 (Prostate Cancer) | 2.62 | Sorafenib | 3.03 |
| MCF-7 (Breast Cancer) | 1.14 | Sorafenib | 3.14 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources for structurally related compounds and should be considered as a predictive benchmark.
Table 2: In Vitro Kinase Inhibitory Activity of Related Compounds
| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) | Known Drug Comparator | IC50 (nM) |
| Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | Compound 23j | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| Nicotinamide-based derivatives | Compound 6 | VEGFR-2 | 60.83 | Sorafenib | - |
| Piperazinylquinoxaline-based derivatives | Compound 11 | VEGFR-2 | 192 | Sorafenib | 82 |
Note: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. The IC50 values indicate the concentration of the compound required to inhibit the kinase activity by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays relevant to the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a known drug comparator. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: In a kinase assay plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Data Analysis: Measure the signal corresponding to the level of substrate phosphorylation. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Putative VEGFR-2 signaling pathway inhibition.
Caption: General experimental workflow for drug discovery.
References
- 1. Efficacy and safety analysis of TACE + sunitinib vs. sunitinib in the treatment of unresectable advanced renal cell carcinoma: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety analysis of TACE + sunitinib vs. sunitinib in the treatment of unresectable advanced renal cell carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 2-Acetamido-5-bromoisonicotinic Acid Derivatives
This guide provides a comparative analysis of the cytotoxic effects of novel 2-acetamido-5-bromoisonicotinic acid derivatives, positioning them as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating structure-activity relationships and providing detailed methodologies for reproducible experimental assessment. While comprehensive, direct comparative studies on a wide range of these specific derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds to offer valuable insights for drug discovery and development.
Introduction to this compound Derivatives
This compound serves as a key scaffold for the synthesis of various pharmacologically active compounds. As a derivative of nicotinic acid (Vitamin B3), its structure is amenable to chemical modifications that can significantly influence its biological activity. The presence of an acetamido group at the 2-position and a bromine atom at the 5-position of the pyridine ring are critical features that can modulate the electronic properties and therapeutic potential of these molecules, making them an area of interest for the development of novel drug candidates.
Comparative Cytotoxicity Data
To provide a comparative perspective, the following table summarizes hypothetical cytotoxic activity data of various this compound derivatives against different cancer cell lines. This data, while illustrative, is based on findings from studies on structurally related brominated and acetamido-containing compounds and is intended to guide future experimental work.[1][2]
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives
| Compound ID | R Group (Amide Substitution) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Caco-2 (Colorectal Cancer) | HEK293 (Normal Kidney Cells) | Selectivity Index (MCF-7/HEK293) |
| ABIA-01 | H | >100 | >100 | >100 | >100 | - |
| ABIA-02 | Phenyl | 45.2 | 58.1 | 62.5 | 95.3 | 2.11 |
| ABIA-03 | 4-Chlorophenyl | 22.8 | 31.5 | 35.7 | 88.1 | 3.86 |
| ABIA-04 | 4-Methoxyphenyl | 38.6 | 49.2 | 55.4 | 92.4 | 2.39 |
| ABIA-05 | 4-Nitrophenyl | 15.3 | 20.8 | 24.1 | 75.6 | 4.94 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 | 5.4 | 6.75 |
Interpretation of Hypothetical Data:
-
Amide Substitution: The conversion of the carboxylic acid to an amide appears crucial for cytotoxic activity (ABIA-02 vs. ABIA-01).
-
Aryl Substituents: Electron-withdrawing groups on the N-phenyl ring (e.g., 4-Chloro in ABIA-03 and 4-Nitro in ABIA-05) may enhance potency compared to unsubstituted or electron-donating groups (ABIA-02 and ABIA-04).[2]
-
Selectivity: While showing cytotoxicity towards cancer cell lines, the derivatives exhibit lower toxicity to normal HEK293 cells, indicating a degree of selectivity.[3][4]
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Screening
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound derivatives.[1][3][4]
Materials:
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells (e.g., MCF-7, A549, Caco-2) and a non-cancerous cell line (e.g., HEK293) in T-75 flasks to 80-90% confluency. Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell attachment, replace the medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Potential Signaling Pathways
The cytotoxic effects of nicotinic acid derivatives in cancer cells are often attributed to the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives require further investigation, studies on related compounds suggest the involvement of the following pathways.[1]
-
PI3K/AKT Pathway: This is a critical survival pathway that is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
-
MAPK/ERK Pathway: This pathway is central to the regulation of cell growth, differentiation, and survival. Its dysregulation is a common characteristic of many cancers.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in transmitting signals from cytokines and growth factors and plays a crucial role in cell proliferation, differentiation, and apoptosis.
Conclusion
While direct and extensive cytotoxic data for this compound derivatives is an area requiring further research, the available information on related compounds suggests that this class of molecules holds promise as potential anticancer agents. The provided experimental protocol for the MTT assay offers a robust method for evaluating the cytotoxicity of newly synthesized derivatives. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationship for improved therapeutic efficacy and selectivity.
References
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Acetamido-5-bromoisonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs related to 2-acetamido-5-bromoisonicotinic acid. While specific SAR data for this exact scaffold is limited in publicly available literature, this document extrapolates from studies on closely related 5-bromonicotinic acid and other nicotinic acid derivatives to provide guiding principles for drug design and development. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this chemical motif.
Illustrative Structure-Activity Relationship of 5-Bromonicotinic Acid Analogs
Due to the limited availability of specific quantitative SAR data for a comprehensive series of this compound analogs, the following table presents a hypothetical SAR study based on general principles observed in related nicotinic acid derivatives. This table serves to illustrate the potential impact of various structural modifications on biological activity.
| Compound ID | R1 (at position 2) | R2 (at position 5) | R3 (Carboxylic Acid Modification) | Target | In Vitro Activity (IC50, µM) |
| Parent | -NHCOCH3 | -Br | -COOH | Hypothetical Kinase A | 10.5 |
| Analog 1a | -NH2 | -Br | -COOH | Hypothetical Kinase A | > 50 |
| Analog 1b | -NHCOEt | -Br | -COOH | Hypothetical Kinase A | 8.2 |
| Analog 2a | -NHCOCH3 | -Phenyl | -COOH | Hypothetical Kinase A | 5.1 |
| Analog 2b | -NHCOCH3 | -Thienyl | -COOH | Hypothetical Kinase A | 3.7 |
| Analog 3a | -NHCOCH3 | -Br | -CONH-Ph | Hypothetical Kinase A | 15.8 |
| Analog 3b | -NHCOCH3 | -Br | -COOMe | Hypothetical Kinase A | 12.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate potential SAR trends based on common observations in medicinal chemistry.
Key SAR Insights from Related Nicotinic Acid Derivatives
Based on studies of various nicotinic acid and 5-bromonicotinic acid analogs, several general SAR principles can be inferred:
-
Modification of the Carboxylic Acid: The carboxylic acid group is a common point for modification to form amides, esters, and hydrazides.[1] The nature of the substituent introduced can significantly impact potency and pharmacokinetic properties.
-
Substitution at the 5-Position: The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the exploration of various aryl and heteroaryl groups to probe for beneficial interactions with the target protein.
-
Impact of the Acetamido Group: While direct SAR on the 2-acetamido group of the target scaffold is unavailable, in other systems, the nature of the acyl group can influence binding affinity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of nicotinic acid derivatives.
General Synthesis of N-Aryl-5-bromonicotinamide
This protocol outlines a common method for derivatizing the carboxylic acid group of 5-bromonicotinic acid.
-
Acid Chloride Formation: 5-Bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an anhydrous solvent like dichloromethane (DCM) for 2-3 hours.[1] The excess thionyl chloride and solvent are then removed under reduced pressure to yield 5-bromonicotinoyl chloride.[1]
-
Amide Coupling: The crude 5-bromonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0°C.[1] A solution of the desired aryl amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM is added dropwise.[1]
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-16 hours.[1] The reaction is subsequently quenched with water, and the organic layer is separated.[1]
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-aryl-5-bromonicotinamide.[1][2]
In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol describes a standard method for assessing the antimicrobial potency of the synthesized analogs.
-
Preparation of Bacterial Strains: The antibacterial activity of the compounds is determined against various bacterial strains.
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC values are determined using a broth microdilution method. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plates are then incubated at 37°C for 24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for conceptualizing complex relationships and processes in drug discovery.
Caption: General SAR principles for this compound analogs.
Caption: Typical experimental workflow for SAR studies.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for 2-Acetamido-5-bromoisonicotinic acid
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two potential synthetic pathways for 2-Acetamido-5-bromoisonicotinic acid, a valuable building block in medicinal chemistry. The analysis evaluates a linear synthesis commencing from 2-aminopyridine against a more convergent approach utilizing a pre-functionalized isonicotinic acid derivative. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as estimated cost, reaction yields, and process complexity.
Data Presentation: Comparison of Synthetic Pathways
The following tables summarize the key quantitative data for the two proposed synthetic pathways. Please note that costs are estimates based on commercially available reagent pricing and may vary depending on supplier, purity, and scale.
Table 1: Cost-Effectiveness Analysis of Pathway 1: Linear Synthesis from 2-Aminopyridine
| Step | Reaction | Starting Material | Reagents & Solvents | Yield (%) | Estimated Cost per Mole of Product | Key Considerations |
| 1 | Acetylation | 2-Aminopyridine | Acetic Anhydride, Ethyl Acetate | 95 | Low | High yield, straightforward protocol. |
| 2 | Bromination | 2-Acetamidopyridine | N-Bromosuccinimide (NBS), Acetonitrile | 85 (estimated) | Moderate | Good regioselectivity expected due to the directing effect of the acetamido group. |
| 3 | Carboxylation | 2-Acetamido-5-bromopyridine | CO₂, Palladium Catalyst, Ligands, Base, Solvent | 40 (estimated) | High | Major Challenge : Requires specialized catalysts and conditions; yield is highly speculative. |
| Overall | 2-Aminopyridine | ~32 | High | The feasibility and cost are heavily dependent on the challenging carboxylation step. |
Table 2: Cost-Effectiveness Analysis of Pathway 2: Convergent Synthesis from 2-Amino-5-bromoisonicotinic acid
| Step | Reaction | Starting Material | Reagents & Solvents | Yield (%) | Estimated Cost per Mole of Product | Key Considerations |
| 1 | Acetylation | 2-Amino-5-bromoisonicotinic acid | Acetic Anhydride, Pyridine | 90 (estimated) | Moderate to High | The cost of the starting material is the main driver. The reaction itself is expected to be high-yielding. |
| Overall | 2-Amino-5-bromoisonicotinic acid | ~90 | Moderate to High | A much more direct and higher-yielding route, provided the starting material is accessible at a reasonable cost. |
Experimental Protocols
Detailed experimental protocols for the key steps in each pathway are provided below. These are based on established methodologies for similar transformations.
Pathway 1: Linear Synthesis
Step 1: Synthesis of 2-Acetamidopyridine (Acetylation of 2-Aminopyridine)
-
Materials: 2-Aminopyridine, Acetic Anhydride, Ethyl Acetate, Ice, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in acetic anhydride.
-
Stir the reaction mixture at a controlled temperature (e.g., below 60°C) for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography if necessary. A reported yield for a similar procedure is 95%.[1]
-
Step 2: Synthesis of 2-Acetamido-5-bromopyridine (Bromination of 2-Acetamidopyridine)
-
Materials: 2-Acetamidopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-acetamidopyridine in acetonitrile in a reaction vessel.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent and wash with water to remove succinimide.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify by column chromatography. The N-acylation is a classic strategy to ensure regioselective bromination at the C-5 position.[2]
-
Step 3: Synthesis of this compound (Carboxylation of 2-Acetamido-5-bromopyridine)
-
Note: This step is challenging and multiple methods could be explored. A potential approach is via a palladium-catalyzed carboxylation.
-
Materials: 2-Acetamido-5-bromopyridine, Palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), a base (e.g., K₂CO₃), a solvent (e.g., DMF), and a CO source (e.g., CO gas or a solid CO precursor).
-
Procedure:
-
To a pressure vessel, add 2-acetamido-5-bromopyridine, the palladium catalyst, ligand, and base.
-
Add the degassed solvent.
-
Pressurize the vessel with carbon monoxide gas.
-
Heat the reaction mixture to the required temperature (e.g., 100-120°C) and stir for several hours.
-
After cooling, carefully vent the CO gas.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the solid, wash, and dry. Further purification may be required.
-
Pathway 2: Convergent Synthesis
Step 1: Synthesis of this compound (Acetylation of 2-Amino-5-bromoisonicotinic acid)
-
Materials: 2-Amino-5-bromoisonicotinic acid, Acetic Anhydride, Pyridine.
-
Procedure:
-
Suspend 2-amino-5-bromoisonicotinic acid in pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. General procedures for the acetylation of amines often utilize acetic anhydride.[3][4]
-
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathways.
Concluding Remarks
Based on the available data, Pathway 2 presents a significantly more efficient and straightforward route to this compound, with a much higher overall estimated yield. The primary determinant of its cost-effectiveness is the commercial availability and price of the starting material, 2-Amino-5-bromoisonicotinic acid.
Pathway 1, while starting from a cheaper and more readily available material (2-aminopyridine), suffers from a critical and challenging final carboxylation step. The low estimated yield and the need for expensive palladium catalysts and specialized equipment make this pathway less attractive from a cost and process perspective. Further research and development would be required to optimize the carboxylation of 2-acetamido-5-bromopyridine to make this route competitive.
For researchers and drug development professionals, sourcing or synthesizing 2-amino-5-bromoisonicotinic acid as a starting material appears to be the most prudent and economically viable strategy for the production of this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Acetamido-5-bromoisonicotinic Acid
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Acetamido-5-bromoisonicotinic acid are critical for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, emphasizing operational integrity and environmental responsibility.
Hazard Identification and Precautionary Measures
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate PPE to prevent exposure.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Weight | 259.059 g/mol [4] |
| Melting Point | 258-262 °C[4] |
| Boiling Point | 569.9 °C at 760 mmHg[4] |
| Flash Point | 298.4 °C[4] |
| Density | 1.793 g/cm³[4] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves collection by a licensed hazardous waste disposal service.[1][2] Due to its halogenated nature, it should not be disposed of down the drain.[5]
Step 1: Waste Segregation
-
Proper segregation is the first and most critical step.[6] This compound falls into two main waste categories: Acidic Waste and Halogenated Organic Waste .[6][7]
-
Do not mix this waste with non-halogenated solvents, bases, or other incompatible chemical waste streams.[6][8]
Step 2: Container Selection and Labeling
-
Choose a waste container made of compatible material. For acidic compounds, glass containers are generally preferred over metal.[9] The container must be leak-proof with a tightly sealing cap.[8][9]
-
Label the container clearly. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
Appropriate hazard symbols (e.g., irritant, corrosive).
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills.[1][9]
-
Keep the container closed at all times except when adding waste.[8] Do not overfill the container; leave sufficient headspace for expansion.[8]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[11]
-
Provide the disposal service with all necessary documentation, including the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.
For Small Spills:
-
Isolate the spill area.
-
Wearing appropriate PPE, carefully sweep the solid material to minimize dust generation.[2]
-
Collect the spilled material and any contaminated cleaning supplies (e.g., paper towels) in a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
All materials used for cleanup should be treated as hazardous waste.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - product - Nantong Zandery BioTechnology Co.,LTD [pyzdr.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. acewaste.com.au [acewaste.com.au]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2-Acetamido-5-bromoisonicotinic Acid
This guide provides immediate safety, handling, and disposal protocols for 2-Acetamido-5-bromoisonicotinic acid, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Summary of Anticipated Hazards
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
A thorough risk assessment is crucial before handling this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (Nitrile rubber is a good initial choice) and a lab coat.[3][4] | Prevents skin contact and irritation. Check glove compatibility charts for the specific solvent being used.[5] |
| Respiratory | An FFP2 or FFP3 respirator, depending on the potential for dust generation.[6][7] | Protects against inhalation of the powdered compound.[8] |
| Body | A fully-buttoned lab coat or chemical-resistant suit.[9] | Provides a barrier against spills and contamination. |
| Feet | Closed-toe, chemical-resistant shoes.[8] | Protects feet from spills. |
Operational Plan: Handling and Emergency Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Don all required PPE as outlined in Table 2.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If possible, use a balance with a draft shield inside the fume hood.
-
-
In Case of a Spill:
-
Small Spill: Carefully sweep up the solid material using an appropriate tool and place it in a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert colleagues. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency procedures for chemical spills.
-
-
After Handling:
-
Thoroughly clean all equipment used.
-
Wipe down the work surface within the fume hood.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, clearly labeled container for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
Disposal Method
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
The primary recommended disposal method for pyridine-based compounds is incineration in a permitted hazardous waste incinerator.[12]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
Visual Safety Protocols
The following diagrams illustrate the key safety workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. bio.vu.nl [bio.vu.nl]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 7. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 8. falseguridad.com [falseguridad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
